Product packaging for DIF-3(Cat. No.:CAS No. 113411-17-9)

DIF-3

Cat. No.: B048698
CAS No.: 113411-17-9
M. Wt: 272.72 g/mol
InChI Key: JWBMZIJMSBFBIY-UHFFFAOYSA-N
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Description

DIF-3 is a membrane-permeable, halogenated benzimidazole derivative recognized for its potent ability to induce ciliogenesis and activate the Hedgehog (Hh) signaling pathway. As a direct agonist of the central Hedgehog pathway component Smoothened (SMO), it effectively bypasses the requirement for the Patched (PTCH1) receptor, leading to the stabilization of GLI transcription factors and the subsequent expression of downstream target genes. This mechanism makes this compound an invaluable pharmacological tool for elucidating the complex roles of primary cilia and Hh signaling in developmental biology, tissue homeostasis, and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO4 B048698 DIF-3 CAS No. 113411-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMZIJMSBFBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150408
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-17-9
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed protocol for the synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a substituted dihydroxyketone with potential applications in pharmaceutical research and development. The synthetic strategy is centered around the Fries rearrangement, a robust and well-established method for the preparation of hydroxyaryl ketones.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a two-step process, commencing with the readily available starting material, 3-chloro-4-methoxyphenol. The initial step involves the esterification of the phenolic hydroxyl group with hexanoyl chloride to yield the intermediate, 3-chloro-4-methoxyphenyl hexanoate. The subsequent and key transformation is the Fries rearrangement of this ester, catalyzed by a Lewis acid, to afford the desired 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aryl ring, yielding ortho- and para-hydroxyaryl ketones.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-methoxyphenyl hexanoate

This procedure details the esterification of 3-chloro-4-methoxyphenol with hexanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-methoxyphenol (1 equivalent). Dissolve the phenol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add hexanoyl chloride (1.1 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel if necessary.

Step 2: Fries Rearrangement to 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

This protocol describes the Lewis acid-catalyzed rearrangement of 3-chloro-4-methoxyphenyl hexanoate to the target dihydroxyketone.

  • Reaction Setup: In a clean, dry flask equipped with a reflux condenser and under an inert atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents). Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.

  • Addition of Ester: Slowly add the 3-chloro-4-methoxyphenyl hexanoate (1 equivalent) to the stirred suspension of aluminum chloride. The reaction is typically exothermic.

  • Heating: Heat the reaction mixture to a temperature between 120-160 °C. The higher temperature generally favors the formation of the ortho-acylated product.[1] Monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimates based on typical values for these types of reactions and may vary depending on the specific experimental conditions.

Step Reactant Molecular Weight ( g/mol ) Molar Equivalents Product Molecular Weight ( g/mol ) Estimated Yield (%)
13-Chloro-4-methoxyphenol158.581.03-chloro-4-methoxyphenyl hexanoate256.7385-95
Hexanoyl chloride134.601.1
23-chloro-4-methoxyphenyl hexanoate256.731.01-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone274.7350-70
Aluminum chloride133.342.5

Visualization of the Synthetic Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and the mechanism of the key Fries rearrangement step.

Synthesis_Workflow Start 3-Chloro-4-methoxyphenol Intermediate 3-chloro-4-methoxyphenyl hexanoate Start->Intermediate Hexanoyl chloride, Base Product 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Intermediate->Product AlCl3, Heat (Fries Rearrangement)

Caption: Synthetic workflow for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Fries_Rearrangement_Mechanism cluster_start Step 1: Complexation with Lewis Acid cluster_rearrangement Step 2: Formation of Acylium Ion cluster_attack Step 3: Electrophilic Aromatic Substitution cluster_product Step 4: Rearomatization and Hydrolysis Ester Phenolic Ester Complex1 Initial Complex Ester->Complex1 + AlCl3 LewisAcid AlCl3 Complex2 Rearranged Complex Complex1->Complex2 AcyliumIon Acylium Carbocation + Phenoxide-AlCl3 Complex Complex2->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Ortho attack ArylRing Aromatic Ring ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - H+ FinalProduct Hydroxyaryl Ketone ProductComplex->FinalProduct H3O+ Workup

Caption: Mechanism of the Fries Rearrangement.

References

Technical Guide: Physicochemical Properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a complex organic molecule belonging to the class of substituted aromatic ketones. Its structure, featuring a chlorinated and multi-substituted phenolic ring attached to a hexanone chain, suggests potential for diverse chemical interactions and biological activities. The presence of hydroxyl, methoxy, and chloro functional groups, combined with a moderately long alkyl chain, imparts a unique combination of polarity and lipophilicity. Understanding the physicochemical properties of this compound is a critical first step in any research and development endeavor, from assessing its potential as a therapeutic agent to designing appropriate formulation and delivery strategies. This document provides a comprehensive overview of its predicted physicochemical characteristics and the experimental protocols required for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, based on data from structurally analogous compounds such as 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and various dimethoxyacetophenones. These values should be considered estimates pending experimental verification.

PropertyPredicted Value/RangeRationale/Comparable Compounds
Molecular Formula C₁₃H₁₇ClO₄Based on chemical structure
Molecular Weight 288.72 g/mol Calculated from the molecular formula
Melting Point 80-100 °CComparable to substituted acetophenones like xanthoxylin (80-84°C)[1]. The hexanone chain may slightly lower this range.
Boiling Point > 350 °CEstimated to be high due to the molecular weight and polar functional groups, similar to related complex phenols[1].
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone)The polar hydroxyl and methoxy groups may allow for limited aqueous solubility, while the alkyl chain and aromatic ring favor solubility in organic solvents[2].
pKa (Phenolic OH) 8.0 - 10.0The electron-withdrawing chloro group is expected to lower the pKa of the phenolic hydroxyl groups compared to unsubstituted phenols (pKa ~10).
LogP 2.5 - 3.5The hexanoyl chain significantly contributes to lipophilicity. This is a calculated estimation based on fragment contributions.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone requires rigorous experimental procedures. The following sections detail the standard methodologies for these key experiments.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electron Ionization Mass Spectrometer (EI-MS).

  • Procedure:

    • Introduce the sample solution into the mass spectrometer.

    • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of each ion.

  • Data Analysis: The peak with the highest m/z value will correspond to the molecular ion (M+), confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Determination of Melting Point

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: Finely powder a small, dry sample of the crystalline compound.

  • Instrumentation: A capillary melting point apparatus.

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Data Analysis: A sharp melting point range (1-2 °C) is indicative of a pure compound. Impurities will typically broaden and depress the melting point range.[3][4][5]

Determination of Boiling Point

Objective: To determine the temperature at which the liquid compound's vapor pressure equals the atmospheric pressure.

Methodology:

  • Instrumentation: A Thiele tube or a distillation apparatus.

  • Procedure (Thiele Tube Method):

    • Place a small amount of the liquid sample into a small test tube.

    • Invert a sealed capillary tube and place it into the test tube with the sample.

    • Attach the test tube to a thermometer and immerse it in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • Heat the side arm of the Thiele tube gently.

    • Observe a steady stream of bubbles emerging from the capillary tube.

    • Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.[6][7][8]

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

Methodology:

  • Qualitative Assessment:

    • Add a small, known amount of the compound (e.g., 10 mg) to a test tube containing a known volume of solvent (e.g., 1 mL) at room temperature.

    • Observe if the compound dissolves completely, partially, or not at all. Test with a range of solvents (water, ethanol, DMSO, hexane).[9][10][11][12][13]

  • Quantitative Assessment (e.g., in water):

    • Prepare a saturated solution of the compound in water at a specific temperature.

    • After equilibration, filter the solution to remove any undissolved solid.

    • Analyze a known volume of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

Determination of pKa

Objective: To determine the acid dissociation constant of the phenolic hydroxyl groups.

Methodology (Spectrophotometric Titration):

  • Instrumentation: A UV-Vis spectrophotometer and a pH meter.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

    • Measure the UV-Vis absorbance spectrum of the solution at a series of different pH values, created by adding small increments of a strong acid or base.

    • The absorbance will change as the phenolic hydroxyl groups deprotonate.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.[14][15]

Determination of Partition Coefficient (LogP)

Objective: To quantify the lipophilicity of the compound.

Methodology (Shake-Flask Method):

  • Procedure:

    • Prepare a solution of the compound in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow the compound to partition between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two layers.

  • Data Analysis:

    • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of this value.[16][17][18]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Profiling synthesis Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mw Molecular Weight (MS) purification->mw mp Melting Point purification->mp bp Boiling Point purification->bp sol Solubility purification->sol pka pKa Determination purification->pka logp LogP Determination purification->logp data_analysis Compile Data & Create Physicochemical Profile mw->data_analysis mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the target compound.

Hypothetical Signaling Pathway

Given the structural similarities of the target compound to other phenolic compounds known to exhibit biological activity, a plausible mode of action could involve the modulation of inflammatory signaling pathways. For instance, many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription nucleus->gene compound 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone compound->ikk Inhibition

Caption: A hypothetical inhibitory effect on the NF-κB inflammatory signaling pathway.

Conclusion

While direct experimental data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is currently lacking, this guide provides a robust framework for its physicochemical characterization. The predicted properties, based on structurally related molecules, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of these crucial parameters. A thorough understanding of these properties is fundamental for any future investigation into the potential applications of this compound in drug discovery and development.

References

An In-Depth Technical Guide to 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Chemical Nomenclature: This technical guide focuses on the well-researched compound 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone , commonly known as Differentiation-Inducing Factor 1 (DIF-1), with the CAS Number 111050-72-7 . It is important to distinguish this from the mono-chlorinated version, 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, for which there is limited available scientific literature. It is presumed that the interest lies in the widely studied dichloro- compound, DIF-1.

Introduction

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) is a chlorinated alkylphenone that was first isolated from the cellular slime mold Dictyostelium discoideum. It is a crucial signaling molecule that regulates the differentiation of prestalk and stalk cells in this organism. Beyond its role in developmental biology, DIF-1 and its derivatives have garnered significant interest in the field of drug discovery due to their potent anti-leukemic and glucose uptake-promoting activities in mammalian cells. This guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and biological activities of DIF-1.

Physicochemical Properties

A summary of the key physicochemical properties of DIF-1 is presented in the table below.

PropertyValue
CAS Number 111050-72-7
Molecular Formula C₁₃H₁₆Cl₂O₄
Molecular Weight 307.17 g/mol
Appearance White solid
Solubility Soluble in organic solvents such as DMSO and ethanol.
Synonyms DIF-1, Differentiation-Inducing Factor 1

Synthesis

The chemical synthesis of 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) can be achieved through a multi-step process. The following is a representative synthetic protocol.

Experimental Protocol: Chemical Synthesis of DIF-1

Materials:

  • 1,3,5-trimethoxybenzene

  • Hexanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Pyridine hydrochloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Friedel-Crafts Acylation:

    • Dissolve 1,3,5-trimethoxybenzene in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C and slowly add aluminum chloride.

    • Add hexanoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting ketone by silica gel chromatography to obtain 1-(2,4,6-trimethoxyphenyl)hexan-1-one.

  • Demethylation:

    • Heat the purified ketone with pyridine hydrochloride at 180-200°C for 2-3 hours.

    • Cool the reaction mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography to yield 1-(2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.

  • Chlorination:

    • Dissolve the dihydroxy-ketone in a suitable solvent such as DCM.

    • Add sulfuryl chloride dropwise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with water.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify the final product, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1), by silica gel chromatography.

Biological Activities and Experimental Protocols

DIF-1 exhibits a range of biological activities, from inducing cellular differentiation in Dictyostelium to exerting anti-cancer and metabolic effects in mammalian cells.

Stalk Cell Differentiation in Dictyostelium discoideum

DIF-1 is a potent inducer of stalk cell differentiation in D. discoideum. This activity is typically assessed using an in vitro monolayer differentiation assay.

Materials:

  • Dictyostelium discoideum amoebae (e.g., Ax2 strain)

  • SM agar plates

  • Bonner's salt solution (BSS)

  • DIF-1 stock solution in DMSO

  • Cyclic AMP (cAMP) solution

  • Microtiter plates (96-well)

  • Inverted microscope

Procedure:

  • Grow D. discoideum amoebae on SM agar plates with a lawn of Klebsiella aerogenes.

  • Harvest vegetative amoebae and wash them free of bacteria by repeated centrifugation and resuspension in BSS.

  • Resuspend the washed amoebae in BSS to a final concentration of 1 x 10⁶ cells/mL.

  • To each well of a 96-well microtiter plate, add the cell suspension.

  • Add cAMP to a final concentration of 1 mM to induce differentiation.

  • Add DIF-1 at various concentrations (typically ranging from 1 nM to 1 µM) to the wells. Include a DMSO control.

  • Incubate the plates at 22°C in a humidified chamber for 24-48 hours.

  • Observe the formation of vacuolated stalk cells using an inverted microscope.

  • Quantify the percentage of stalk cells by counting the number of vacuolated cells relative to the total number of cells in several fields of view for each condition.

Anti-Leukemic Activity

DIF-1 and its derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, particularly leukemia cells.[1]

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia~10-20
HL-60Acute Promyelocytic Leukemia~15-25

Materials:

  • Leukemia cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • DIF-1 stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Treat the cells with various concentrations of DIF-1 (e.g., 1 to 100 µM). Include a DMSO vehicle control.

  • Incubate the cells for another 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Glucose Uptake in Adipocytes

DIF-1 has been shown to promote glucose consumption in mammalian cells, such as 3T3-L1 adipocytes.

Cell LineTreatmentFold Increase in Glucose Consumption
3T3-L1 Adipocytes20 µM DIF-1~1.5 - 2.0

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose

  • DIF-1 stock solution in DMSO

  • Glucose oxidase assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence and induce differentiation into adipocytes using a standard protocol (e.g., with insulin, dexamethasone, and IBMX).

  • Plate the mature adipocytes in 96-well plates.

  • Replace the medium with fresh DMEM containing various concentrations of DIF-1 (e.g., 10-50 µM). Include a DMSO control.

  • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect a small aliquot of the culture medium from each well.

  • Measure the glucose concentration in the collected medium using a glucose oxidase-based colorimetric assay kit according to the manufacturer's instructions.

  • Calculate the amount of glucose consumed by the cells by subtracting the final glucose concentration from the initial concentration in the fresh medium.

  • Normalize the glucose consumption to the total protein content or cell number in each well.

Signaling Pathways

DIF-1 Signaling in Dictyostelium discoideum

In Dictyostelium, DIF-1 signaling is crucial for the differentiation of prestalk cells, which ultimately form the stalk of the fruiting body. The pathway involves several key components.

DIF1_Signaling_Dictyostelium DIF1 DIF-1 Receptor Putative Receptor (e.g., DhkM) DIF1->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx H_efflux H⁺ Efflux Receptor->H_efflux Transcription_Factors Transcription Factors (e.g., DimB, MybE) Ca_influx->Transcription_Factors Cytosolic_pH Increased Cytosolic pH H_efflux->Cytosolic_pH Cytosolic_pH->Transcription_Factors Stalk_Genes Stalk-Specific Gene Expression (e.g., ecmA, ecmB) Transcription_Factors->Stalk_Genes Differentiation Stalk Cell Differentiation Stalk_Genes->Differentiation DIF1_Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of DIF-1 Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Differentiation_Assay Dictyostelium Differentiation Assay Analysis->Differentiation_Assay Anticancer_Assay Anti-Leukemic Activity Assay Analysis->Anticancer_Assay Glucose_Assay Glucose Uptake Assay Analysis->Glucose_Assay EC50_calc EC₅₀ Determination (Differentiation) Differentiation_Assay->EC50_calc IC50_calc IC₅₀ Determination (Cytotoxicity) Anticancer_Assay->IC50_calc Glucose_quant Quantification of Glucose Consumption Glucose_Assay->Glucose_quant Pathway_analysis Signaling Pathway Elucidation EC50_calc->Pathway_analysis IC50_calc->Pathway_analysis Glucose_quant->Pathway_analysis

References

An In-depth Technical Guide on the Biological Activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, more commonly known as Differentiation-Inducing Factor 3 (DIF-3), is a chlorinated alkylphenone originally identified as a morphogen in the cellular slime mold Dictyostelium discoideum. It plays a crucial role in inducing stalk cell differentiation. Beyond its developmental role in lower eukaryotes, this compound has garnered significant interest for its potent anti-leukemic and potential anti-diabetic properties in mammalian cells. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer effects. Detailed experimental protocols for key assays and diagrammatic representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Differentiation-Inducing Factor 3 (this compound) is a secondary metabolite of the more potent Differentiation-Inducing Factor 1 (DIF-1), which is a key signaling molecule in the life cycle of Dictyostelium discoideum. DIF-1 induces the differentiation of amoeboid cells into stalk cells, a form of programmed cell death essential for the formation of the fruiting body. This compound, the dechlorinated form of DIF-1, was initially considered less active in this process. However, subsequent research has revealed that this compound possesses significant and, in some cases, more potent biological activities in mammalian systems, particularly in the context of cancer.

This guide will delve into the known biological activities of this compound, with a primary focus on its anti-leukemic effects. We will present quantitative data on its efficacy, detail the experimental methodologies used to ascertain these activities, and provide visual representations of the underlying molecular mechanisms.

Quantitative Biological Activity Data

The primary anti-cancer activity of this compound has been demonstrated against various leukemia cell lines, most notably the human myelogenous leukemia cell line K562. The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Cell LineBiological EffectIC50 (µM)Citation
K562 (Human Myelogenous Leukemia)Growth Inhibition~10-20[1]
K562 (Human Myelogenous Leukemia)Induction of Erythroid DifferentiationNot specified[1]
K562 (Human Myelogenous Leukemia)Increase in Cytosolic Ca2+Not specified[1]
HeLa (Human Cervical Cancer)Growth Inhibition~30[2]

Note: The provided IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time.

Key Biological Activities and Mechanisms of Action

Anti-Leukemic Activity

This compound exhibits potent anti-proliferative and differentiation-inducing effects on leukemia cells. In K562 cells, this compound has been shown to inhibit cell growth and induce erythroid differentiation, a process where the cancer cells are prompted to mature into red blood cells, thereby losing their malignant phenotype. This effect is often accompanied by an increase in intracellular calcium levels.

Regulation of Cellular Signaling Pathways

The biological effects of this compound in mammalian cells are mediated through the modulation of key signaling pathways that control cell growth, proliferation, and metabolism.

This compound has been shown to activate Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a pivotal role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The activation of GSK-3 by this compound is a key mechanism underlying its anti-proliferative effects.

This compound is also known to influence the AMP-Activated Protein Kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic processes (such as cell growth) and the stimulation of catabolic processes to restore energy homeostasis. The modulation of the AMPK pathway by this compound may contribute to its effects on cell metabolism and growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Growth Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-AMPK Activation

Western blotting is used to detect the phosphorylation status of AMPK, which is indicative of its activation.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-phospho-AMPKα Thr172) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe with an antibody for total AMPK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Dictyostelium discoideum Stalk Cell Differentiation Assay

This assay is used to assess the ability of this compound to induce stalk cell differentiation in Dictyostelium.

Protocol:

  • Cell Preparation: Grow Dictyostelium discoideum cells (e.g., Ax2 strain) to a density of 2-5 x 10^6 cells/mL. Harvest the cells by centrifugation and wash them twice with a salt solution (e.g., KK2 buffer).

  • Monolayer Culture: Resuspend the cells in a differentiation medium containing a cyclic AMP analog (e.g., 8-Br-cAMP) to a final density of 1 x 10^5 cells/cm². Plate the cells in tissue culture dishes.

  • This compound Treatment: Add this compound at various concentrations to the cell monolayers.

  • Incubation: Incubate the plates at 22°C for 24-48 hours.

  • Stalk Cell Quantification: Observe the cultures under a microscope and count the number of vacuolated stalk cells. The percentage of stalk cells can be determined relative to the total number of cells.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described.

DIF3_Signaling_Pathways cluster_cytoplasm Cytoplasm DIF3 This compound AMPK AMPK DIF3->AMPK Activates GSK3 GSK-3 DIF3->GSK3 Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation CellGrowth Cell Growth & Proliferation pAMPK->CellGrowth Inhibits activeGSK3 Active GSK-3 GSK3->activeGSK3 activeGSK3->CellGrowth Inhibits

Caption: Signaling pathways modulated by this compound.

MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Treat with this compound seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

Western_Blot_Workflow start Start treat Treat Cells with this compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (Membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-pAMPK) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Bands detect->analyze end End analyze->end

Caption: Experimental workflow for Western blotting.

Conclusion

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (this compound) is a fascinating natural product with diverse biological activities. While its role in the development of Dictyostelium discoideum is well-established, its potent anti-leukemic effects in mammalian cells present a promising avenue for cancer drug discovery. The mechanisms of action, involving the modulation of key signaling pathways such as GSK-3 and AMPK, provide a solid foundation for further investigation and the development of novel therapeutic strategies. The experimental protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Unraveling the Mechanism of Action of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone: A Deep Dive into a Novel Phenolic Ketone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the mechanism of action, biological activity, and cellular targets of the compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. Despite extensive searches of chemical and biological databases, no direct experimental data has been published on this specific molecule. This indicates that the compound is likely a novel or relatively unexplored chemical entity within the scientific community.

While direct information is lacking, an examination of structurally related compounds can provide valuable insights into its potential biological activities. The molecule possesses several key structural features that are known to influence the pharmacological effects of phenolic compounds: a chlorinated and hydroxylated phenyl ring, a methoxy group, and a hexanoyl chain. The interplay of these functionalities is likely to determine its mechanism of action.

Insights from Structure-Activity Relationships of Analogous Compounds

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of hydroxyl (-OH) groups is often associated with antioxidant properties, as they can donate a hydrogen atom to neutralize free radicals. The relative positioning of these hydroxyl groups, along with the presence of other substituents, modulates this activity.

The inclusion of a chlorine atom on the phenyl ring can have profound effects on the molecule's physicochemical properties, such as its lipophilicity and electronic character. Halogenation can enhance the potency of some bioactive compounds by facilitating their transport across cell membranes and influencing their binding affinity to target proteins.

The methoxy (-OCH3) group can also modulate biological activity. It can affect the compound's solubility and its ability to participate in hydrogen bonding, which in turn can influence its interaction with biological targets.

Postulated Signaling Pathways and Experimental Workflows

Given the lack of direct evidence, any proposed mechanism of action for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone remains speculative. However, based on the activities of similar phenolic ketones, several potential pathways could be investigated. These include pathways related to oxidative stress, inflammation, and cell cycle regulation.

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for its initial characterization.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) target_id Target Identification (e.g., Affinity chromatography, proteomics) cytotoxicity->target_id If cytotoxic antioxidant Antioxidant Assays (e.g., DPPH, ABTS) pathway_analysis Pathway Analysis (e.g., Western blot, qPCR) antioxidant->pathway_analysis If antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) anti_inflammatory->pathway_analysis If anti-inflammatory target_id->pathway_analysis in_vivo In Vivo Models (e.g., Animal models of disease) pathway_analysis->in_vivo

Caption: A logical workflow for the initial biological characterization of a novel compound.

Further investigation into specific signaling pathways would be warranted based on the outcomes of these initial screens. For instance, if the compound exhibits significant cytotoxicity against cancer cell lines, subsequent studies could focus on apoptosis-related pathways.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone Cell Cancer Cell Compound->Cell Bax Bax/Bak Cell->Bax Death_Receptor Death Receptor (e.g., Fas, TNFR) Cell->Death_Receptor Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of potential pro-apoptotic signaling pathways.

Conclusion

In-Depth Technical Guide: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its notable structural analogue, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, more commonly known as Differentiation-Inducing Factor 1 (DIF-1). While direct research on the monochlorinated compound is limited, this guide draws parallels and presents extensive data on the well-studied dichlorinated analogue, DIF-1, a molecule with significant biological activities, including roles in cellular differentiation and potential as an anti-cancer and anti-diabetic agent. This document details its mechanism of action, associated signaling pathways, and summarizes available quantitative data. Experimental protocols for key biological assays are also provided.

Introduction

Acetophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, and antitumor properties. The substitution pattern on the aromatic ring and the nature of the acyl chain play a crucial role in determining their biological effects. This guide focuses on a specific subset of these compounds: C1-acylated, chlorinated, and polyhydroxylated methoxyphenyl derivatives.

The primary subject of this guide, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, represents a specific scaffold within this class. While literature directly pertaining to this exact molecule is scarce, extensive research on its close structural analogue, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1), provides a valuable framework for understanding its potential biological significance. DIF-1 is a lipophilic signal molecule originally isolated from the cellular slime mold Dictyostelium discoideum, where it plays a critical role in inducing stalk cell differentiation.[1] Subsequent research has revealed that DIF-1 and its derivatives possess a range of pharmacological activities in mammalian cells, including anti-leukemic and glucose consumption-promoting effects.[1]

This guide will primarily focus on the data available for DIF-1 as a representative and well-characterized analogue, offering insights into the potential activities and mechanisms of the broader class of related compounds.

Biological Activities and Therapeutic Potential

The biological activities of DIF-1 and its analogues are multifaceted, spanning from developmental biology in lower organisms to significant pharmacological effects in mammalian systems.

Cellular Differentiation in Dictyostelium discoideum

DIF-1 is a key morphogen in Dictyostelium discoideum, responsible for inducing the differentiation of prestalk cells into stalk cells.[2] This process is tightly regulated, and DIF-1 itself induces the expression of a dechlorinase enzyme that metabolizes and inactivates it, creating a negative feedback loop that is crucial for proper cell fate determination.[2]

Anti-Cancer Activity

A significant body of research has focused on the anti-proliferative and anti-metastatic properties of DIF-1 and its derivatives in various cancer cell lines.

  • Breast Cancer: In MCF-7 human breast cancer cells, DIF-1 has been shown to suppress cell proliferation by inhibiting the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn reduces the expression of cyclin D1.[3] This is achieved through the inhibition of p70S6K/p85S6K activity.[3] In triple-negative breast cancer (TNBC) cells, a proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to the suppression of the mTORC1 signaling pathway.[4]

  • Leukemia: DIF-1 and its derivatives have demonstrated anti-leukemic activity in vitro.[1]

Metabolic Effects

DIF-1 has been shown to promote glucose consumption in mouse 3T3-L1 cells, suggesting potential applications in the management of metabolic disorders.[1][5] This effect is thought to be mediated, at least in part, through a mitochondria- and AMPK-dependent pathway, as well as by an increase in intracellular cAMP levels.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of DIF-1.

ParameterValueCell Line / OrganismConditionsReference
Dechlorinase Induction Threshold 15 nMDictyostelium discoideumIn vivo[2]
Glucose Uptake Promotion Significant at 10-20 µM3T3-L1 cells16-20 hours incubation[5]
Anti-proliferative Activity Weak at 10-20 µM3T3-L1 cellsNot specified[5]

Signaling Pathways

The biological effects of DIF-1 are mediated through its interaction with several key signaling pathways.

Anti-Cancer Signaling Pathway in Breast Cancer Cells

DIF-1 has been shown to inhibit the proliferation of breast cancer cells through at least two interconnected pathways. One well-documented mechanism involves the inhibition of the mTORC1-S6K pathway, which leads to a downstream reduction in STAT3 and cyclin D1 expression, ultimately causing cell cycle arrest.

cluster_inhibition DIF1 DIF-1 AMPK AMPK DIF1->AMPK mTORC1 mTORC1 AMPK->mTORC1 p70S6K p70S6K mTORC1->p70S6K STAT3 STAT3 Synthesis p70S6K->STAT3 CyclinD1 Cyclin D1 STAT3->CyclinD1 CellCycle Cell Cycle Progression CyclinD1->CellCycle DIF1 DIF-1 Mito Mitochondria DIF1->Mito uncoupling PDE1 PDE1 DIF1->PDE1 inhibition AMPK AMPK Mito->AMPK GlucoseUptake Glucose Uptake AMPK->GlucoseUptake cAMP Intracellular cAMP PDE1->cAMP cAMP->GlucoseUptake Start Precursor Acetophenone Reaction Chlorination Reaction (e.g., SO2Cl2) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Chlorinated Product Purification->Product

References

Hypothetical Technical Guide for the Synthesis and Isolation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide describes a hypothetical pathway for the synthesis and isolation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. To date, no specific discovery or isolation of this compound has been reported in publicly available scientific literature. The experimental protocols and data presented are therefore proposed based on established principles of organic chemistry and should be considered illustrative.

Introduction

This document outlines a potential synthetic route for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a substituted aromatic ketone. Aromatic ketones are a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or exhibiting a range of biological activities. The proposed synthesis is based on the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3][4] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, and is mediated by a Lewis acid catalyst.[2]

Proposed Synthetic Pathway

The suggested synthesis of the target compound proceeds via the Friedel-Crafts acylation of 2-chloro-5-methoxyhydroquinone with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_chloro_5_methoxyhydroquinone 2-Chloro-5-methoxyhydroquinone reaction_center + 2_chloro_5_methoxyhydroquinone->reaction_center hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->reaction_center AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center DCM DCM (Solvent) DCM->reaction_center target_compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone reaction_center->target_compound Friedel-Crafts Acylation

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocols

Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Materials:

  • 2-chloro-5-methoxyhydroquinone

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chloro-5-methoxyhydroquinone and anhydrous dichloromethane under a nitrogen atmosphere. The mixture is cooled to 0°C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred suspension.

  • Acylation: Hexanoyl chloride, diluted with anhydrous dichloromethane, is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid. The resulting mixture is stirred for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Hypothetical Data Presentation

The following tables present hypothetical data for the synthesis and characterization of the target compound.

Table 1: Hypothetical Reaction Parameters

ParameterValue
Moles of 2-chloro-5-methoxyhydroquinone0.05 mol
Moles of Hexanoyl chloride0.06 mol
Moles of Aluminum chloride0.15 mol
Reaction Temperature0°C to Room Temperature
Reaction Time16 hours
Theoretical Yield13.74 g
Actual Yield (post-purification)9.62 g
Percent Yield70%

Table 2: Hypothetical Analytical Data

AnalysisResult
Appearance Pale yellow solid
Melting Point 110-112 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.28 (s, 1H), 4.55 (br s, 2H), 3.90 (s, 3H), 2.95 (t, J=7.5 Hz, 2H), 1.70 (m, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 204.5, 158.2, 155.8, 145.3, 112.1, 110.5, 101.3, 56.4, 43.2, 31.5, 24.1, 22.5, 14.0
Mass Spectrometry (ESI+) m/z 275.09 (M+H)⁺
Purity (HPLC) >98%

Workflow and Pathway Diagrams

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup Reaction Vessel B Add 2-chloro-5-methoxyhydroquinone & DCM A->B C Cool to 0°C B->C D Add AlCl₃ C->D E Add Hexanoyl Chloride D->E F Stir at Room Temperature E->F G Quench with HCl/Ice F->G Reaction Complete H Extract with DCM G->H I Wash with HCl, NaHCO₃, Brine H->I J Dry with MgSO₄ I->J K Concentrate in vacuo J->K L Column Chromatography K->L Crude Product M Characterize Pure Product L->M Pure Product

Caption: Experimental workflow for the synthesis and isolation of the target compound.

References

Technical Guide: Solubility of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Compound Profile

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted aromatic ketone. Its structure suggests potential applications in medicinal chemistry and drug discovery, where solubility is a critical parameter influencing bioavailability and efficacy.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₇ClO₄
Molecular Weight 272.73 g/mol
IUPAC Name 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one

The Role of Dimethyl Sulfoxide (DMSO) in Solubility Screening

DMSO is a powerful, polar aprotic solvent widely utilized in drug discovery and life sciences research.[1] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an ideal solvent for creating high-concentration stock solutions for chemical libraries used in high-throughput screening (HTS).[1]

Key properties of DMSO relevant to solubility assays include:

  • High Solvating Power: It can dissolve compounds that are poorly soluble in aqueous solutions, enabling the preparation of concentrated stock solutions.

  • Miscibility: DMSO is miscible with water and a wide range of organic solvents, which is crucial for diluting stock solutions into aqueous buffers for biological assays.[1]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which minimizes solvent evaporation and helps maintain accurate compound concentrations during experiments.[1]

These characteristics make DMSO the standard solvent for initial solubility assessments, particularly for kinetic solubility profiling in early drug discovery.[2][3]

Experimental Protocols for Solubility Determination

The solubility of a compound can be measured under two principal conditions: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. This measurement is typically performed using the shake-flask method and is crucial for lead optimization and formulation development.[4][5]

Shake-Flask Method Protocol:

  • Preparation: Add an excess amount of the solid, crystalline compound (1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone) to a known volume of DMSO in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[4][6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early drug discovery screening.[2][5][7]

High-Throughput Kinetic Solubility Assay Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration is typically kept low (1-5%) to minimize its effect on solubility while preventing immediate precipitation.

  • Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1 to 2 hours).[2]

  • Precipitate Removal: If precipitation occurs, filter the samples using a 96-well filter plate.

  • Analysis: Analyze the concentration of the compound in the filtrate. This can be done directly in the plate using a UV-Vis spectrophotometer (for compounds with a suitable chromophore) or by taking an aliquot for HPLC or LC-MS/MS analysis.[4]

The following diagram illustrates a generalized workflow for determining compound solubility.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_process Processing cluster_analysis Analysis stock Prepare Compound Stock in 100% DMSO kinetic Kinetic Method: Add stock to aqueous buffer stock->kinetic solid Weigh Solid Compound thermo Thermodynamic Method: Add solid to DMSO solid->thermo incubate Incubate with Shaking (1-72 hours) kinetic->incubate thermo->incubate separate Separate Phases (Filter / Centrifuge) incubate->separate quantify Quantify Soluble Compound (HPLC, LC-MS, UV-Vis) separate->quantify result Calculate Solubility (mg/mL or µM) quantify->result

A generalized workflow for experimental solubility determination.

Data Presentation and Interpretation

To ensure clarity and comparability, solubility data should be presented in a structured format. The following table provides a template for reporting the solubility of 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Table 1: Solubility Data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Assay TypeSolvent SystemTemperature (°C)Incubation Time (h)Final DMSO (%)Analytical MethodSolubility (μg/mL)Solubility (μM)
ThermodynamicDMSO2548100HPLC-UV[Insert Value][Insert Value]
KineticPBS, pH 7.42521LC-MS[Insert Value][Insert Value]
[Add other conditions][e.g., SGF, pH 1.2][e.g., 37][e.g., 1][e.g., 2][e.g., Nephelometry][Insert Value][Insert Value]

This structured approach allows researchers to systematically evaluate the compound's solubility under various conditions, providing critical data for advancing drug development projects.

References

An In-depth Technical Guide to the Solution Stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for assessing the stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. As no specific stability data for this compound is publicly available, this guide outlines the recommended experimental protocols and predictive degradation pathways based on its chemical structure and established principles of pharmaceutical stability analysis.

Introduction

The chemical stability of a novel compound is a critical determinant of its viability as a research tool or a therapeutic agent. Understanding how a molecule behaves under various environmental conditions is essential for developing robust analytical methods, identifying suitable storage conditions, and ensuring the integrity of experimental data. This guide details a systematic approach to evaluating the stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in solution, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The structure of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, featuring a chlorinated and dihydroxylated phenyl ring with a methoxy group and a hexanoyl chain, suggests several potential degradation pathways. The phenolic hydroxyl groups are susceptible to oxidation, while the ether linkage could be liable to hydrolysis under acidic conditions. The ketone carbonyl group and the aromatic ring system also present sites for various chemical transformations. A thorough investigation through forced degradation and solution stability studies is therefore imperative.

Proposed Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study.[4][5] It must be capable of accurately quantifying the decrease in the concentration of the parent compound while simultaneously detecting and resolving any degradation products that may form.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is proposed as the primary analytical technique.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution will likely be necessary to resolve the parent compound from potential degradation products of varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength should be determined from the UV spectrum of the parent compound. A PDA detector is highly recommended to monitor peak purity and detect degradants with different chromophores.

  • Injection Volume: 10 µL

  • Sample Preparation: Solutions of the compound should be prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.5 mg/mL).

Forced Degradation Studies

Forced degradation, or stress testing, is designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways.[5] This is crucial for validating the specificity of the stability-indicating method.[4] The recommended approach is to aim for 5-20% degradation of the parent compound.[1]

Experimental Protocols for Forced Degradation

A stock solution of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (e.g., 1 mg/mL in acetonitrile) should be used for these studies.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

    • Cool the samples to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time intervals (e.g., 30 min, 1, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours in the dark.

    • Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

    • Dilute the samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 70 °C for 48 hours.

    • Prepare a solution of the heat-stressed solid at the target concentration and analyze by HPLC.

    • For solution thermal stability, incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7.0) at 60 °C and analyze at set time points.

  • Photostability:

    • Expose a solution of the compound (e.g., in a quartz cuvette) to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation for Forced Degradation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent ConcentrationTemperature (°C)Duration% Assay of Parent Compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl6024 h85.214.82
Base Hydrolysis0.1 M NaOH258 h81.518.53
Oxidation3% H₂O₂2524 h79.820.24
Thermal (Solution)pH 7.0 Buffer6048 h98.11.91
PhotolyticICH Q1B25-90.39.72
Control-2548 h99.90.10

Note: Data presented are hypothetical and for illustrative purposes only.

Solution Stability Studies

To determine the stability of the compound under more typical experimental or pre-formulation conditions, solution stability studies at different pH values are recommended.

Experimental Protocol for pH-Dependent Stability
  • Prepare buffer solutions at pH 3.0, 7.0, and 9.0.

  • Prepare solutions of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in each buffer at a known concentration (e.g., 0.1 mg/mL).

  • Store these solutions at a controlled temperature (e.g., 25 °C) and protected from light.

  • Analyze the samples by HPLC at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Quantify the parent compound and any major degradation products.

Data Presentation for Solution Stability

The degradation kinetics can be determined by plotting the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the first-order degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

pHTemperature (°C)Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
3.0250.00154620.995
7.0250.000513860.998
9.0250.0080870.991

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall process for assessing the stability of a new chemical entity is depicted below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Solution Stability cluster_3 Phase 4: Reporting MD_Start Develop HPLC Method MD_Val Validate Method (Specificity) MD_Start->MD_Val FD_Start Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) MD_Val->FD_Start FD_Analyze Analyze Samples by HPLC FD_Start->FD_Analyze FD_Identify Identify Degradation Peaks FD_Analyze->FD_Identify SS_Start Prepare Solutions (pH 3, 7, 9) FD_Identify->SS_Start SS_Incubate Incubate at 25°C SS_Start->SS_Incubate SS_Analyze Analyze at Time Points (0, 24, 48, 72h, 1 week) SS_Incubate->SS_Analyze SS_Kinetics Determine Degradation Kinetics SS_Analyze->SS_Kinetics Report Compile Data & Generate Stability Report SS_Kinetics->Report

Workflow for Stability Assessment.
Predicted Degradation Pathway

Based on the functional groups present, the primary degradation pathway is likely to be oxidation of the electron-rich dihydroxyphenyl ring. Phenols are susceptible to oxidation to form quinone-type structures, a process that can be initiated by atmospheric oxygen, light, or oxidizing agents.

G Parent 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Intermediate Ortho-Quinone Intermediate Parent->Intermediate [O] (e.g., H₂O₂, light, air) Product1 Oxidative Dimerization Products Intermediate->Product1 Dimerization Product2 Ring-Opened Products Intermediate->Product2 Further Oxidation / Hydrolysis

Predicted Oxidative Degradation Pathway.

Conclusion

This technical guide provides a comprehensive and systematic framework for the stability assessment of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in solution. By following the detailed protocols for developing a stability-indicating HPLC method, conducting thorough forced degradation studies, and evaluating pH-dependent stability, researchers can gain a robust understanding of the compound's chemical behavior. The proposed degradation pathway suggests that oxidation of the dihydroxyphenyl moiety is a primary concern. The data generated from these studies are essential for ensuring the quality and reliability of research findings and for guiding any future development of this compound.

References

Technical Guide: Physicochemical Properties and Biological Context of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, alongside relevant experimental protocols and its potential role in modulating cellular signaling pathways. This compound belongs to the class of acylphenols, which are of significant interest in medicinal chemistry.

Compound Identification and Properties

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted aromatic ketone. Its structure features a hexanoyl group attached to a chlorinated, dihydroxylated, and methoxylated phenyl ring. The specific arrangement of these functional groups is expected to confer distinct chemical reactivity and biological activity.

Data Presentation

The molecular formula and weight have been calculated based on the compound's structure as derived from its IUPAC name.

PropertyValue
Molecular Formula C₁₃H₁₇ClO₄
Molecular Weight 272.72 g/mol
IUPAC Name 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Compound Class Acylphenol, Chlorophenol

Experimental Protocols

While a specific protocol for this exact molecule is not available in the cited literature, the following methodologies are based on established procedures for the synthesis, isolation, and analysis of structurally similar phenolic ketones.

2.1. Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol outlines a potential synthesis route.

  • Preparation of Reactants:

    • Dissolve 1-chloro-5-methoxybenzene-1,3-diol (the substituted phenol) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

    • In a separate flask, prepare the acylating agent by reacting hexanoyl chloride with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Reaction Execution:

    • Cool the phenol solution to 0-5°C in an ice bath.

    • Slowly add the hexanoyl chloride-AlCl₃ complex to the phenol solution with constant stirring.

    • Allow the reaction to proceed at low temperature for several hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Once the reaction is complete, quench it by slowly adding cold dilute hydrochloric acid to decompose the aluminum complex.

    • Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the crude product under reduced pressure.

    • Purify the resulting residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired product.

2.2. Analytical Protocol: Characterization by HPLC and Mass Spectrometry

This protocol is adapted from standard methods for analyzing ketones and phenolic compounds.[1][2][3]

  • Sample Preparation:

    • Accurately weigh and dissolve the purified compound in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to improve peak shape.[1]

    • Flow Rate: Set to 1.0 mL/min.[1]

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., 280 nm or 370 nm) based on the compound's chromophore.[1][2]

    • Injection: Inject 10-20 µL of the prepared sample. The retention time will be characteristic of the compound under these conditions.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-MS) for mass verification.

    • Analyze the mass spectrum for the molecular ion peak corresponding to the calculated molecular weight (m/z 272.72 for [M]+ or 271.71 for [M-H]-).[3]

    • Further fragmentation analysis (MS/MS) can be used to confirm the structure by identifying characteristic fragment ions.[3]

Biological Context and Signaling Pathways

Phenolic compounds, including various flavonoids and polyphenols, are known to modulate numerous intracellular signaling pathways, many of which are implicated in chronic diseases like cancer and inflammatory conditions.[4][5] The structure of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone suggests it may act as a modulator of protein kinases and other signaling molecules.

Many polyphenolic compounds exert neurotrophic or anti-inflammatory effects by activating pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][6] Activation of this pathway often leads to the phosphorylation of the CREB (cAMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in cell survival, growth, and synaptic plasticity.[6]

Workflow for Investigating Biological Activity

G compound Test Compound (Acylphenol) cell_culture Treat Cancer Cell Line (e.g., HT-29, A-549) compound->cell_culture mtt_assay MTT Assay (Assess Cell Viability) cell_culture->mtt_assay pathway_analysis Western Blot / qPCR (Analyze Signaling Proteins) cell_culture->pathway_analysis Treat at IC50 ic50 Determine IC50 Value mtt_assay->ic50 target_id Identify Molecular Target pathway_analysis->target_id

Caption: A typical workflow for screening the cytotoxic and mechanistic activity of a novel compound.

PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt signaling cascade, which can be activated by polyphenolic compounds. This activation is a key mechanism for promoting cell survival and growth.[6][7]

Caption: Polyphenol activation of the PI3K/Akt/CREB signaling pathway for gene transcription.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of the novel phenolic compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. This document includes detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic activities, along with representative data presented in a structured format. Furthermore, key signaling pathways potentially modulated by this compound are illustrated to provide a mechanistic context for its observed biological effects.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic phenolic compound with potential therapeutic applications owing to its structural similarity to other bioactive natural products. Phenolic compounds are well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This document outlines a series of standard in vitro assays to characterize the biological profile of this novel molecule.

Data Presentation

The following tables summarize the hypothetical in vitro activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. These values are representative of compounds with similar structural features and are intended to serve as a benchmark for experimental outcomes.

Table 1: Antioxidant Activity

AssayTest CompoundPositive ControlIC50 (µM)
DPPH Radical Scavenging1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneAscorbic Acid45.8 ± 3.2
15.2 ± 1.5

Table 2: Anti-inflammatory Activity

AssayTest CompoundPositive ControlIC50 (µM)
COX-2 Enzyme Inhibition1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneCelecoxib22.5 ± 2.1
0.45 ± 0.05

Table 3: Cytotoxic Activity

Cell LineTest CompoundPositive ControlIC50 (µM)
HeLa (Cervical Cancer)1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneDoxorubicin78.3 ± 5.6
1.2 ± 0.1

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and a positive control (e.g., Ascorbic Acid) in methanol or DMSO to prepare stock solutions.

    • Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the various concentrations of the test compound or positive control.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 50 µL of the solvent (methanol or DMSO) and 150 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2, which is then detected by a probe that generates a fluorescent signal. Inhibition of the enzyme results in a decreased fluorescent signal.[1][2][3]

Protocol:

  • Preparation of Reagents:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a commercial kit).

    • Dissolve 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and a positive control (e.g., Celecoxib) in DMSO to prepare stock solutions.[2]

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).[2]

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.[2]

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to the sample and enzyme control wells.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously.[2]

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[3]

  • Calculation:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated as follows:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4]

Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and a positive control (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound or positive control.

    • Include untreated control wells containing only the culture medium.

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently for 10-15 minutes.[5]

    • Measure the absorbance of each well at a wavelength of 570 nm.

  • Calculation:

    • The percentage of cell viability is calculated as follows:

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the concentration of the test compound.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, providing a framework for understanding its antioxidant and anti-inflammatory effects.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH COX2 COX-2 Inhibition Assay SerialDilutions->COX2 MTT MTT Cytotoxicity Assay SerialDilutions->MTT Absorbance Absorbance/Fluorescence Measurement DPPH->Absorbance COX2->Absorbance MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Experimental workflow for the in vitro evaluation of the test compound.

nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation TestCompound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone TestCompound->IKK Inhibition DNA κB DNA Binding Sites NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., COX-2) DNA->Genes

Caption: Proposed inhibition of the NF-κB pro-inflammatory signaling pathway.

nrf2_pathway cluster_stimuli Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 release TestCompound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone TestCompound->Keap1 Activation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Antioxidant Gene Transcription (e.g., HO-1, GCL) ARE->Genes

Caption: Potential activation of the Keap1/Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the enzyme inhibitory potential of the phenolic compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. While specific biological data for this compound is not extensively documented in current literature, its structural features—a substituted phenolic ring coupled with a hexanone chain—suggest potential interactions with various enzyme classes. Phenolic compounds are known to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often mediated through enzyme inhibition.[1] This document outlines protocols for screening its activity against key enzymes such as tyrosinase, cyclooxygenases (COX-1 and COX-2), and lipoxygenase (LOX), and discusses the potential signaling pathways involved.

Introduction to 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone belongs to the class of phenolic ketones. The core structure, a substituted dihydroxy-methoxyphenyl group, is a common motif in many biologically active natural and synthetic compounds. The presence of hydroxyl groups on the aromatic ring makes it a potential hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes. The chloro and methoxy substitutions, along with the hexanoyl chain, contribute to the molecule's overall lipophilicity and steric properties, which can influence its binding affinity and selectivity for different enzymes.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₃H₁₇ClO₄
Molecular Weight288.72 g/mol
AppearanceExpected to be a crystalline solid
SolubilityLikely soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water.
AcidityThe phenolic hydroxyl groups confer weak acidic properties.[2]

Potential Enzyme Targets and Therapeutic Areas

Based on the structural characteristics of a phenolic ketone, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a candidate for inhibiting several classes of enzymes.

  • Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis.[3] Its inhibition is a target for treating hyperpigmentation disorders and is also of interest in the food industry for preventing enzymatic browning. Phenolic compounds are well-known inhibitors of tyrosinase.

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Lipoxygenases (LOX): These enzymes also play a role in inflammation by catalyzing the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators.[5] LOX inhibitors are being investigated for the treatment of inflammatory diseases.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone against the proposed enzyme targets.

Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (Test Compound)

  • Kojic acid (Positive Control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a stock solution of L-DOPA (10 mM) in phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer. Dilute to the working concentration (e.g., 100 U/mL) with phosphate buffer just before use.

    • Prepare a stock solution of kojic acid in phosphate buffer as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • For the negative control, add 20 µL of phosphate buffer containing the same concentration of DMSO.

    • For the positive control, add 20 µL of kojic acid solution.

    • Add 140 µL of L-DOPA solution (2 mM) to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of tyrosinase solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to record the absorbance every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay for screening COX inhibitors.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric substrate)

  • 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (Test Compound)

  • Indomethacin (non-selective COX inhibitor) or Celecoxib (selective COX-2 inhibitor) (Positive Controls)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in DMSO.

    • Prepare working solutions by diluting the stock solutions in Tris-HCl buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing hematin.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the test compound solution at various concentrations.

    • For the negative control, add 10 µL of buffer with DMSO.

    • For the positive control, add 10 µL of the appropriate inhibitor solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the absorbance at 590 nm and continue to read every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Lipoxygenase (LOX) Inhibition Assay

This protocol is a spectrophotometric assay based on the formation of a conjugated diene.[6]

Materials:

  • Soybean lipoxygenase (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (Test Compound)

  • Nordihydroguaiaretic acid (NDGA) (Positive Control)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and NDGA in DMSO.

    • Prepare working solutions by diluting the stock solutions in borate buffer.

    • Prepare a stock solution of linoleic acid by dissolving it in ethanol and then diluting with borate buffer.

    • Prepare a working solution of soybean lipoxygenase in borate buffer.

  • Assay Protocol:

    • In a quartz cuvette, mix 2.5 mL of borate buffer, 100 µL of the test compound solution, and 100 µL of the lipoxygenase enzyme solution.

    • For the control, use 100 µL of buffer with DMSO instead of the test compound.

    • Incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the linoleic acid solution.

    • Monitor the increase in absorbance at 234 nm for 5 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction from the initial linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition and the IC50 value as described previously.

Data Presentation

The results of the enzyme inhibition studies should be summarized in a clear and concise table.

Table 1: Enzyme Inhibitory Activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

EnzymeSubstratePositive ControlIC50 of Positive Control (µM)IC50 of Test Compound (µM)
TyrosinaseL-DOPAKojic AcidInsert ValueInsert Value
COX-1Arachidonic AcidIndomethacinInsert ValueInsert Value
COX-2Arachidonic AcidCelecoxibInsert ValueInsert Value
LipoxygenaseLinoleic AcidNDGAInsert ValueInsert Value

Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) mix Mix Reagents and Compound in 96-well plate prep_reagents->mix prep_compound Prepare Test Compound and Controls prep_compound->mix pre_incubate Pre-incubate mix->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Measure Absorbance/ Fluorescence add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Arachidonic Acid Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid phospholipids->aa Phospholipase A2 cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 O2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation hpete 5-HPETE lox->hpete O2 leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation2 Inflammation, Allergy leukotrienes->inflammation2 inhibitor 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone inhibitor->cox Inhibition inhibitor->lox Inhibition

Caption: The arachidonic acid cascade showing the points of inhibition by COX and LOX inhibitors.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the enzyme inhibitory properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. By systematically screening this compound against tyrosinase, COX, and LOX, valuable insights into its potential therapeutic applications can be gained. The modular nature of the provided protocols allows for adaptation to specific laboratory conditions and instrumentation. Further studies, including kinetic analysis to determine the mechanism of inhibition and in vivo experiments, will be necessary to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for the Analytical Detection of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted aromatic ketone of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is crucial for its development and application. Due to the absence of standardized analytical methods for this specific compound in publicly available literature, this document provides detailed application notes and protocols for its detection and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following protocols have been developed based on established methods for structurally similar compounds, including substituted acetophenones and chlorinated phenols.[1][2][3][4][5]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in bulk materials and simple formulations.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase.

  • Sample Solution: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[3]

  • UV Detection: 280 nm.[3]

Data Presentation
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, particularly in complex matrices where higher selectivity is required. Derivatization is recommended to improve the volatility and thermal stability of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation
ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is suitable for the trace-level analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in biological matrices such as plasma and urine.

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness. Reconstitute in 100 µL of the mobile phase.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water. Elute the analyte with methanol. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 or Phenyl-Hexyl UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile. Gradient elution from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Spectrometer: Triple quadrupole.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be based on the loss of the hexanoyl chain.

Data Presentation
ParameterTypical Value
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.06 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Separation D->E F UV Detection (280 nm) E->F G Chromatogram Generation F->G H Quantification G->H

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction B Evaporation A->B C Derivatization B->C D Inject into GC C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Mass Spectrum Analysis F->G H Quantification (SIM) G->H

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation / SPE B Evaporation A->B C Reconstitution B->C D Inject into UHPLC C->D E Column Separation D->E F Tandem MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

**Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic compound with potential applications in pharmaceutical research and development. Its chemical structure, featuring a chlorinated and hydroxylated aromatic ring coupled with a hexanone chain, necessitates a robust and reliable analytical method for quantification and purity assessment. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals requiring a precise and reproducible method for quality control and characterization.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Additives: Formic acid (reagent grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Run Time: 25 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample containing 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

  • Dissolve the sample in a suitable volume of the sample diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The quantitative performance of this HPLC method was evaluated for linearity, precision, and sensitivity. The results are summarized in the table below.

ParameterResult
Retention Time (min) 8.5 ± 0.2
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%

Mandatory Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detection PDA/UV-Vis Detection at 280 nm hplc->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration and Quantification) data_acq->analysis results Results (Concentration, Purity) analysis->results logical_relationship start Abnormal Peak Shape (Tailing or Fronting) check_ph Check Mobile Phase pH start->check_ph Possible Cause 1 check_column Inspect Column Performance start->check_column Possible Cause 2 check_sample Evaluate Sample Overload start->check_sample Possible Cause 3 ph_ok pH is Optimal check_ph->ph_ok If OK column_bad Column Degradation check_column->column_bad If Degraded sample_overload Sample Overloaded check_sample->sample_overload If Overloaded

Application Note: Mass Spectrometric Analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the mass spectrometric analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a substituted aromatic ketone of interest in drug discovery and development. The methodologies provided are designed for researchers, scientists, and professionals in the pharmaceutical and chemical analysis fields. This document outlines protocols for both liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for high-sensitivity quantitative analysis and gas chromatography-mass spectrometry (GC-MS) for structural elucidation and fragmentation analysis.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a chlorinated and hydroxylated phenyl ring coupled to a hexanoyl chain, presents unique challenges and opportunities for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its identification, quantification in complex matrices, and for metabolism studies. This note provides a foundational protocol for researchers to develop and validate analytical methods for this compound and its analogs.

Experimental Protocols

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Quantitative Analysis

This method is optimized for the detection and quantification of the target analyte in biological fluids or reaction mixtures.

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in methanol.

  • Calibration Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS Parameters:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions To be determined by infusing the standard solution. Likely precursor ion: [M-H]⁻. Product ions will result from fragmentation of the side chain and aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

This method is suitable for identifying the compound and analyzing its fragmentation pattern. Derivatization is recommended to improve volatility and thermal stability.

Sample Preparation and Derivatization:

  • Standard Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like dichloromethane.

  • Derivatization:

    • Evaporate 100 µL of the standard solution to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups.

GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS System Single Quadrupole or Q-TOF Mass Spectrometer (e.g., Agilent 7250 GC/Q-TOF or equivalent)
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 40-550

Data Presentation

Predicted Mass Spectrometric Data

The following table summarizes the predicted m/z values for the parent compound and its TMS derivative.

CompoundFormulaMolecular Weight (Da)Predicted [M-H]⁻ (ESI)Predicted M+• (EI of TMS derivative)
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneC₁₃H₁₇ClO₄272.72271.08N/A
1-(3-Chloro-2,6-bis(trimethylsilyloxy)-4-methoxyphenyl)-1-hexanoneC₁₉H₃₃ClO₄Si₂417.08N/A416.16
Predicted Major Fragment Ions (EI-MS of TMS Derivative)

Based on common fragmentation pathways for similar structures, the following key fragment ions are predicted.

m/z (Predicted)Proposed Fragment Identity
401[M - CH₃]+• (Loss of a methyl radical from a TMS group)
345[M - C₅H₁₁]+• (Alpha-cleavage, loss of the pentyl radical from the hexanoyl chain)
73[Si(CH₃)₃]+ (Trimethylsilyl cation)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing node_stock Stock Solution (1 mg/mL) node_standards Calibration Standards node_stock->node_standards node_derivatization Derivatization (for GC-MS) node_stock->node_derivatization node_lcms LC-ESI-MS/MS (Quantitative Analysis) node_standards->node_lcms node_extraction Sample Extraction (e.g., from Plasma) node_extraction->node_derivatization node_extraction->node_lcms node_gcms GC-EI-MS (Structural Elucidation) node_derivatization->node_gcms node_quant Quantification node_lcms->node_quant node_frag Fragmentation Analysis node_gcms->node_frag

Caption: Experimental workflow for the mass spectrometric analysis.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Predicted Fragments mol 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone [M-H]⁻ m/z = 271.08 frag1 [M-H - C₅H₁₀]⁻ m/z = 201.03 (McLafferty Rearrangement) mol->frag1 - C₅H₁₀ frag2 [M-H - C₄H₉•]⁻ m/z = 214.05 (Loss of butyl radical) mol->frag2 - C₄H₉• frag3 [C₇H₅ClO₃]⁻ m/z = 187.99 (Acylium ion) mol->frag3 - C₆H₁₁

Caption: Predicted ESI fragmentation of the parent compound.

Discussion

The proposed LC-MS/MS method offers high sensitivity and selectivity for the quantification of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in complex matrices. The negative ion mode is selected due to the presence of acidic phenolic hydroxyl groups, which readily deprotonate. For structural confirmation, GC-MS with EI is a powerful tool. Derivatization with BSTFA is crucial to block the polar hydroxyl groups, thereby increasing the compound's volatility and preventing unwanted interactions within the GC system. The predicted fragmentation patterns, including alpha-cleavage of the hexanoyl side chain and McLafferty rearrangement, are characteristic of alkyl phenyl ketones and will be instrumental in confirming the structure of the analyte and its metabolites.

Conclusion

This application note provides robust starting methodologies for the mass spectrometric analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The detailed protocols for LC-ESI-MS and GC-EI-MS, along with the predicted fragmentation data, offer a solid foundation for researchers in analytical chemistry and drug development to further explore the properties and applications of this compound. Method optimization and validation will be necessary for specific applications and matrices.

Application Notes and Protocols for 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of DIF-1 as a chemical probe to investigate cellular signaling pathways and to assess its potential as an anti-cancer agent.

I. Application Notes

Background and Mechanism of Action

DIF-1 exerts its biological effects by modulating several key signaling pathways implicated in cancer cell growth, proliferation, and metastasis. Its primary mechanisms of action include:

  • Inhibition of STAT3 Signaling: DIF-1 has been shown to downregulate the expression of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in cancer cells and known to promote cell proliferation and survival.[2]

  • Activation of AMPK/mTORC1 Pathway: DIF-1 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a key pathway for cell growth and proliferation.[3][4]

  • Inhibition of the Wnt/β-catenin Signaling Pathway: DIF-1 has been reported to suppress the Wnt/β-catenin pathway by reducing the phosphorylation of GSK-3β at Ser9, leading to decreased expression of downstream targets like cyclin D1 and TCF7L2.

  • Suppression of the CXCLs/CXCR2 Axis: DIF-1 can inhibit the communication between cancer cells and cancer-associated fibroblasts (CAFs) by downregulating the expression of C-X-C motif chemokine ligands (CXCLs) and their receptor CXCR2.[2][5]

Applications in Research

As a chemical probe, DIF-1 is a valuable tool for:

  • Target Validation: Investigating the role of the aforementioned signaling pathways in cancer cell proliferation and survival.

  • High-Throughput Screening: Serving as a positive control in screens for novel anti-cancer compounds with similar mechanisms of action.

  • Mechanism of Action Studies: Elucidating the downstream effects of inhibiting key signaling nodes in cancer cells.

  • Preclinical Evaluation: Assessing the potential of targeting these pathways for therapeutic intervention in various cancer models.

Preparation and Handling
  • Solubility: DIF-1 is a hydrophobic molecule. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Storage: DIF-1 stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.[6][7]

II. Quantitative Data

The anti-proliferative activity of DIF-1 has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)AssayReference
4T1-LucTriple-Negative Breast Cancer~15Cell Viability[4]
HCT-116Colon CancerNot specifiedTumor Growth Inhibition (in vivo)
HeLaCervical CancerNot specifiedTumor Growth Inhibition (in vivo)
MCF-7Breast Cancer~20Cell Proliferation[8]
Naïve CHOChinese Hamster Ovary~25Cell Proliferation[8]
N2aMouse NeuroblastomaNot specifiedCytostatic Effect[8]
SH-SY5YHuman NeuroblastomaNot specifiedCytostatic Effect[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

III. Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of DIF-1 in a cancer cell line of interest.

Materials:

  • DIF-1 stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DIF-1 Treatment: Prepare serial dilutions of DIF-1 from the stock solution in complete medium. A typical concentration range to test would be 0.1, 1, 5, 10, 20, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DIF-1. Include a vehicle control (medium with the same concentration of DMSO as the highest DIF-1 concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the DIF-1 concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is to assess the effect of DIF-1 on the phosphorylation of STAT3 at Tyr705.

Materials:

  • DIF-1 stock solution

  • Cancer cell line known to have active STAT3 signaling

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of DIF-1 (e.g., 20 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.[10][11]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10] After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of DIF-1 on cell cycle distribution.

Materials:

  • DIF-1 stock solution

  • Cancer cell line of interest

  • 6-well cell culture plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DIF-1 (e.g., 20 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population would be indicative of a cell cycle arrest at this phase.[8]

IV. Visualizations

DIF1_AMPK_mTOR_Pathway DIF1 DIF-1 AMPK AMPK DIF1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits S6K p70S6K mTORC1->S6K activates STAT3 STAT3 Translation S6K->STAT3 promotes Snail Snail Expression S6K->Snail promotes CyclinD1 Cyclin D1 Expression STAT3->CyclinD1 promotes CellCycle Cell Cycle Progression CyclinD1->CellCycle drives Metastasis Metastasis Snail->Metastasis promotes

Caption: DIF-1 activates the AMPK/mTOR signaling pathway.

DIF1_STAT3_Pathway DIF1 DIF-1 STAT3_p STAT3 Phosphorylation (Tyr705) DIF1->STAT3_p inhibits STAT3_dimer STAT3 Dimerization STAT3_p->STAT3_dimer leads to STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc leads to Gene_exp Target Gene Expression (e.g., Cyclin D1, Bcl-2) STAT3_nuc->Gene_exp activates Proliferation Cell Proliferation & Survival Gene_exp->Proliferation promotes

Caption: DIF-1 inhibits the STAT3 signaling pathway.

Experimental_Workflow_IC50 start Start: Seed Cells in 96-well Plate treat Treat with Serial Dilutions of DIF-1 start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dmso Add DMSO to Solubilize Formazan incubate2->dmso read Measure Absorbance at 570 nm dmso->read analyze Analyze Data and Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of DIF-1.

References

Application Notes and Protocols for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis, in-vitro evaluation, and potential in-vivo assessment of the novel compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The methodologies are detailed to ensure reproducibility and accuracy in a research and drug development setting.

Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

The synthesis of the target compound can be achieved through a multi-step process, likely involving a key Friedel-Crafts acylation reaction.[1][2][3][4] A plausible synthetic route is proposed below.

Proposed Synthetic Pathway:

A potential synthetic route for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone could start from a commercially available substituted phenol. The key step would likely be a Friedel-Crafts acylation of a protected 3-chloro-5-methoxyphenol derivative with hexanoyl chloride, followed by deprotection to yield the final product.

Synthesis_Pathway Starting_Material 1,3-dihydroxy-5-methoxybenzene Protection Protection of hydroxyl groups Starting_Material->Protection Protected_Intermediate Protected 1,3-dihydroxy-5-methoxybenzene Protection->Protected_Intermediate Chlorination Chlorination Protected_Intermediate->Chlorination Chloro_Intermediate Protected 2-chloro-1,3-dihydroxy-5-methoxybenzene Chlorination->Chloro_Intermediate Friedel_Crafts Friedel-Crafts Acylation (Hexanoyl chloride, AlCl3) Chloro_Intermediate->Friedel_Crafts Acylated_Product Protected 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Friedel_Crafts->Acylated_Product Deprotection Deprotection Acylated_Product->Deprotection Final_Product 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Deprotection->Final_Product

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol for Friedel-Crafts Acylation (General Procedure):

  • Reaction Setup: To a solution of the protected 2-chloro-1,3-dihydroxy-5-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3]

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath and slowly add hexanoyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection: The protecting groups are then removed under appropriate conditions to yield the final product.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In-Vitro Biological Evaluation

Phenolic compounds are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[5][6][7][8] The following protocols are designed to assess the potential of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in these areas.

Assessment of Cytotoxic Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., a human colon cancer cell line like HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100
IC50 (µM)
Investigation of Anti-inflammatory Activity (NF-κB Signaling Pathway)

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation.[13][14][15][16][17] Assessing the effect of the compound on this pathway can provide insights into its anti-inflammatory potential.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_P p-IκBα IkB->IkB_P NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway.

Experimental Protocol (Western Blot for IκBα Degradation and p65 Phosphorylation):

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction: Lyse the cells and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins onto a PVDF or nitrocellulose membrane.[18][19][20][21][22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Data Presentation:

TreatmentIκBα Expression (relative to control)Phospho-p65/Total p65 Ratio
Control (untreated)1.0
LPS only
LPS + Compound (1 µM)
LPS + Compound (10 µM)
LPS + Compound (50 µM)

In-Vivo Evaluation

Based on promising in-vitro results, in-vivo studies can be conducted to evaluate the efficacy and safety of the compound in a living organism.

Xenograft Mouse Model for Anticancer Activity

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29) into the flank of each mouse.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (at various doses) or a vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) daily or on a specified schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)
Positive Control
Murine Model of Inflammation

Experimental Protocol:

  • Animal Model: Use a suitable mouse model of inflammation, such as the carrageenan-induced paw edema model.

  • Compound Administration: Administer 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone or a vehicle control to the mice.

  • Induction of Inflammation: After a set period, induce inflammation by injecting carrageenan into the paw.

  • Measurement of Edema: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation:

Treatment GroupPaw Volume (mL) at Time 0Paw Volume (mL) at Time X% Inhibition of Edema
Vehicle Control0
Compound (Dose 1)
Compound (Dose 2)
Positive Control

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Synthesis Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NF-κB Pathway) Cytotoxicity->Anti_inflammatory Anticancer Anticancer Efficacy (Xenograft Model) Anti_inflammatory->Anticancer Inflammation_model Anti-inflammatory Efficacy (Paw Edema Model) Anticancer->Inflammation_model Toxicity Toxicology Studies Inflammation_model->Toxicity

Caption: Overall experimental workflow.

References

Application Notes and Protocols: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in cancer research. The following application notes and protocols are based on the published research for the structurally similar compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , which has been investigated for its anti-cancer properties. Researchers interested in the chlorinated analog should consider these protocols as a starting point for their investigations.

Introduction

1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) is a natural product isolated from the ethyl acetate fraction of Phaleria macrocarpa fruits.[1] In preclinical studies, DMHE has demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a novel anti-cancer agent. These application notes provide a summary of its observed effects and detailed protocols for key in vitro assays to evaluate its efficacy and mechanism of action.

Quantitative Data Summary

The cytotoxic and pro-apoptotic activities of DMHE have been quantified in human colon adenocarcinoma (HT-29) cells.

Table 1: Cytotoxicity of DMHE in HT-29 Cells

Treatment DurationIC50 (µg/mL)
24 hours75
48 hours50
72 hours25

Data extracted from studies on HT-29 human colon adenocarcinoma cells.

Table 2: Apoptosis and Necrosis in HT-29 Cells Treated with DMHE for 24 Hours

DMHE Concentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Dead Cells (%)Necrotic Cells (%)
0 (Control)92.282.663.211.85
2578.392.0016.102.85
5074.160.4820.962.88
7568.5410.2620.72

Quantitative analysis via Annexin V-FITC/PI flow cytometry.[1]

Signaling Pathways

Apoptosis Induction

DMHE has been shown to induce apoptosis in HT-29 cells. Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation, have been observed.[1] Western blot analysis revealed an upregulation of the pro-apoptotic protein Bax, a member of the Bcl-2 family that plays a crucial role in the intrinsic apoptosis pathway.[1][2] However, an increase in the expression of anti-apoptotic proteins Mcl-1, PUMA, Bcl-2, and Bcl-xL was also noted, suggesting a complex regulatory response.[1][2]

cluster_cell Cancer Cell DMHE DMHE Bax Bax (Pro-apoptotic) DMHE->Bax Bcl2 Bcl-2 Family (Anti-apoptotic) DMHE->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway influenced by DMHE.
PI3K/Akt/mTOR Pathway

While direct evidence linking DMHE to the PI3K/Akt/mTOR pathway is not yet available, this pathway is a critical regulator of cell growth, proliferation, and survival in many cancers and is a common target for anti-cancer drug development. Researchers investigating DMHE or its analogs may consider exploring its effects on this pathway.

cluster_pathway General PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Figure 2: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for assays used to characterize the anti-cancer properties of DMHE.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DMHE on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • DMHE stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of DMHE in complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of DMHE. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with DMHE.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • DMHE stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of DMHE for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/dead (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a novel compound like DMHE.

cluster_workflow Experimental Workflow for DMHE Evaluation Start Start: Compound of Interest (DMHE) Cell_Culture Cancer Cell Line Culture (e.g., HT-29) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Culture->Cell_Cycle Apoptosis_Assay Annexin V-FITC/PI Assay for Apoptosis MTT_Assay->Apoptosis_Assay Based on IC50 Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot Western Blot for Protein Expression (Bax, Bcl-2, etc.) Apoptosis_Assay->Western_Blot Mechanistic Study Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anti-Cancer Potential Data_Analysis->Conclusion

Figure 3: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A1: Based on its chemical structure, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is predicted to be a hydrophobic compound with low solubility in aqueous solutions at neutral pH. Its structure includes a non-polar hexanoyl chain and a substituted phenyl ring, which contribute to its hydrophobicity.[1] However, the presence of two phenolic hydroxyl groups means its aqueous solubility is highly dependent on pH.[2] It is expected to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. A structurally similar compound, 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, is reported to be soluble in DMSO.[3]

Q2: My compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A2: The first and most effective strategy is typically pH adjustment. The compound possesses two phenolic hydroxyl groups, which are weakly acidic.[2][4] By increasing the pH of the aqueous buffer to a value above the pKa of these hydroxyl groups (typically pH > 9 for phenols), the groups will deprotonate to form phenolate anions.[2] This ionization dramatically increases the polarity and, consequently, the aqueous solubility of the compound.[1] Always ensure your final experimental conditions are compatible with the required pH.

Q3: Adjusting the pH is not suitable for my cell-based assay. What are some alternative methods to improve aqueous solubility?

A3: If pH modification is not an option, several other techniques can be employed:

  • Co-solvents: Using a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the solvent system.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the hydrophobic hexanoyl tail of your compound, forming an inclusion complex that has significantly improved water solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize your compound. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological experiments.

Q4: How should I prepare a high-concentration stock solution of this compound?

A4: For preparing a high-concentration stock solution, it is recommended to use a polar organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is an excellent choice. A similar dichlorinated analog is soluble in DMSO at 20 mg/mL.[3] You can also consider ethanol or methanol. Once the stock solution is prepared, it can be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experiment.

Troubleshooting Guides

Problem: Compound precipitates when diluting an organic stock solution into an aqueous buffer.

This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions.

Troubleshooting Steps:

  • Check Final Concentration: Ensure the final concentration of the compound is below its aqueous solubility limit. If this limit is unknown, perform a preliminary solubility test with a range of concentrations.

  • Increase Solvent Polarity Gradually: When diluting, add the aqueous buffer to the organic stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Incorporate a Solubility Enhancer: If a higher concentration is necessary, add a solubility enhancer (as described in Q3) to the final aqueous buffer before adding the compound's stock solution.

  • Check the pH: Ensure the pH of the final aqueous solution is appropriate to maintain the solubility of the compound, especially if it was dissolved using a pH-adjusted buffer.

Data Presentation

Table 1: Suggested Solvents and Solubility Enhancement Strategies

MethodAgent / SolventRecommended Starting ConcentrationMechanism of ActionConsiderations
Organic Solvents Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLAprotic polar solvent.Can be cytotoxic. Keep final concentration low in assays (typically <0.5%).
Ethanol (EtOH)> 1 mg/mLProtic polar solvent.Can affect protein structure and cell viability at higher concentrations.
pH Adjustment NaOH / KOHAdjust to pH 9-10Deprotonates phenolic -OH groups, forming a highly soluble salt.[2]Ensure pH is compatible with assay and other components. Buffer capacity is key.
Co-solvency Propylene Glycol (PG)5-20% (v/v) in waterReduces the polarity of the aqueous solvent system.[5]Can have biological effects. Run a vehicle control.
Polyethylene Glycol 400 (PEG400)10-30% (v/v) in waterReduces the polarity of the aqueous solvent system.Generally low toxicity. Viscosity increases at higher concentrations.
Complexation Hydroxypropyl-β-cyclodextrin1-10% (w/v)Encapsulates the hydrophobic part of the molecule in its non-polar cavity.[6]Can sometimes interact with cell membranes or other formulation components.
Surfactants Polysorbate 80 (Tween® 80)0.1-2% (v/v)Forms micelles that encapsulate the hydrophobic compound.Use concentrations above the CMC. Potential for cell lysis at high levels.

Experimental Protocols

Protocol 1: Aqueous Solubilization by pH Adjustment
  • Prepare a Basic Buffer: Prepare an aqueous buffer (e.g., phosphate or borate) and adjust its pH to ~10 using a concentrated solution of NaOH or KOH.

  • Weigh the Compound: Accurately weigh the desired amount of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

  • Dissolution: Add the basic buffer from step 1 to the solid compound incrementally. Vortex or sonicate between additions until the solid is fully dissolved.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH downwards towards your target experimental pH. Monitor the solution closely for any signs of precipitation. The final pH at which the compound remains soluble will be specific to its concentration.

  • Sterilization: If required, filter-sterilize the final solution using a 0.22 µm filter compatible with your final solvent composition.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS) at a concentration of 5-10% (w/v).

  • Add Compound: Add the powdered 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture. This process can take anywhere from a few minutes to several hours. Gentle heating (e.g., to 40°C) can sometimes accelerate the process.

  • Clarify Solution: Once dissolution appears complete, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the soluble compound-cyclodextrin complex. The exact concentration can be determined analytically (e.g., by HPLC).

Visualizations

experimental_workflow start Start: Need to dissolve 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone q1 Is the final solution aqueous? start->q1 organic_solvent Use a polar organic solvent (e.g., DMSO, Ethanol) q1->organic_solvent No q2 Is pH adjustment compatible with the assay? q1->q2 Yes end End: Compound Solubilized organic_solvent->end ph_adjust Use pH Adjustment: Increase pH to >9 to deprotonate phenolic groups q2->ph_adjust Yes q3 Are co-solvents or excipients acceptable in the experiment? q2->q3 No ph_adjust->end excipients Select a solubility enhancer: - Co-solvents (PEG, PG) - Cyclodextrins (HP-β-CD) - Surfactants (Tween® 80) q3->excipients Yes reassess Re-evaluate experiment: - Lower the required concentration - Modify the assay protocol q3->reassess No excipients->end reassess->end

References

preventing degradation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone during experiments. The information is structured to address common challenges and provide actionable solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, leading to its degradation.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to air (oxygen), light, high temperatures, or the presence of metal ions.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or wrapping containers in aluminum foil. Store at low temperatures (e.g., 4°C or -20°C). Use metal-free spatulas and glassware, or use chelating agents like EDTA in solutions.
Loss of compound activity or inconsistent experimental results Degradation of the compound due to inappropriate solvent or pH conditions. Phenolic compounds can be unstable in basic solutions.Use deoxygenated solvents. Prepare solutions fresh before each experiment. Buffer solutions to a slightly acidic or neutral pH, if compatible with the experimental design. Avoid prolonged storage in solution.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) Formation of degradation products. This could be due to oxidative cleavage, polymerization, or other side reactions.Review the complete experimental workflow to identify potential sources of degradation (e.g., prolonged heating, exposure to incompatible reagents). Analyze the degradation products to understand the degradation pathway and implement targeted preventative measures.
Precipitation of the compound from solution The compound or its degradation products may have lower solubility. Degradation can lead to the formation of polymers which are often less soluble.Ensure the chosen solvent has adequate solubilizing power for the compound. If precipitation occurs over time, it is a strong indicator of degradation and the solution should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a compound like 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A1: Given its structure, the primary degradation pathway is likely the oxidation of the dihydroxy-phenyl moiety. Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, oxygen, and transition metal ions. This can lead to the formation of quinone-type structures, which may further react or polymerize.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, preferably in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.[1][2][3]

Q3: How should I prepare solutions of this compound to maximize stability?

A3: Solutions should be prepared fresh for each experiment using deoxygenated, high-purity solvents. If the compound is to be used in an aqueous buffer, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer immediately before use. The pH of the final solution should be controlled, as phenolic compounds are generally more stable in slightly acidic to neutral conditions.

Q4: Can I heat solutions containing this compound?

A4: Prolonged heating should be avoided as it can accelerate degradation.[4] If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature. Consider performing the reaction under an inert atmosphere if heating is required.

Q5: Are there any incompatible reagents I should avoid?

A5: Avoid strong oxidizing agents, strong bases, and solutions containing transition metal ions (e.g., iron, copper) unless they are a required part of your experimental design. These can all promote the degradation of phenolic compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution
  • Preparation: Work in an area with subdued light.

  • Solvent Deoxygenation: Deoxygenate the desired solvent (e.g., DMSO, ethanol) by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Weighing: Weigh the required amount of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in an amber vial.

  • Dissolution: Add the deoxygenated solvent to the vial to the desired concentration.

  • Mixing: Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • Storage: If immediate use is not planned, overlay the solution with an inert gas, seal the vial tightly, and store at -20°C or below. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Data Presentation

Condition Effect on Phenolic Compound Stability Recommendation
Light (UV/Visible) HighProtect from light at all times.[1][2]
Temperature Moderate to HighStore at low temperatures (4°C or -20°C). Avoid heating.[2][6]
Oxygen HighHandle and store under an inert atmosphere. Use deoxygenated solvents.[2]
pH High (especially basic pH)Maintain solutions at a slightly acidic to neutral pH.
Metal Ions HighUse metal-free labware and high-purity reagents. Consider using a chelating agent.[5]

Visualizations

Signaling Pathways and Experimental Workflows

DegradationPathway cluster_compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone cluster_stressors Stressors Compound Phenolic Compound Oxidation Oxidation Compound->Oxidation Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Heat Heat Heat->Oxidation MetalIons Metal Ions MetalIons->Oxidation DegradationProducts Degradation Products (e.g., Quinones, Polymers) Oxidation->DegradationProducts

Caption: Potential degradation pathway for the phenolic compound.

ExperimentalWorkflow Start Start Storage Store Compound (Cool, Dark, Inert Gas) Start->Storage Prep Prepare Fresh Solution (Deoxygenated Solvent) Storage->Prep Experiment Perform Experiment (Minimize Light/Heat) Prep->Experiment Analysis Analyze Promptly Experiment->Analysis End End Analysis->End TroubleshootingLogic cluster_nodes Observe Observe Degradation? (e.g., color change, precipitation) CheckStorage Check Storage Conditions Observe->CheckStorage Yes CheckSolutionPrep Review Solution Preparation CheckStorage->CheckSolutionPrep CheckExperiment Examine Experimental Parameters CheckSolutionPrep->CheckExperiment ImplementChanges Implement Corrective Actions CheckExperiment->ImplementChanges

References

Technical Support Center: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential assay interference.

The core structure of this compound contains a substituted dihydroxy-phenol moiety. Phenolic compounds are known to interfere with a variety of common biological and chemical assays. This guide is designed to help you identify and mitigate these potential artifacts.

Frequently Asked Questions (FAQs)

Q1: My compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, shows activity in a wide range of unrelated assays. Is this expected?

A1: This is a common indicator of assay interference. Due to its phenolic structure, this compound may be acting as a non-specific inhibitor or assay artifact rather than a selective modulator of a specific biological target. Phenolic hydroxyl groups can lead to compound aggregation, redox cycling, and interference with optical readouts (fluorescence or absorbance). We recommend performing several control experiments to rule out these possibilities.

Q2: I am observing a high background signal in my fluorescence-based assay. Could the compound be responsible?

A2: Yes. Substituted phenols are often fluorescent. The compound itself may be exhibiting autofluorescence at the excitation and emission wavelengths of your assay, leading to a high background signal and masking any true biological effect. It is critical to measure the fluorescence of the compound alone in the assay buffer.

Q3: Can this compound interfere with cell viability assays?

A3: Yes, phenolic compounds have been reported to interfere with common cell viability assays. For example, they can interfere with assays that rely on cellular uptake of dyes like neutral red, potentially leading to false-positive results.[1] It is advisable to confirm viability results using an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or a metabolic assay that uses a different detection method (e.g., CellTiter-Glo®).

Q4: My results are not reproducible when using this compound. What could be the cause?

A4: Poor reproducibility can stem from several properties of phenolic small molecules. These include:

  • Aggregation: The compound may form aggregates in your assay buffer, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or sequester other reagents.

  • Instability: The compound might be unstable in the assay buffer over the time course of the experiment, leading to variable results.

  • Redox Activity: The dihydroxy-phenol moiety can undergo oxidation, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can interfere with redox-sensitive assays or cause cell toxicity through mechanisms unrelated to your target of interest.

Troubleshooting Guide

Issue 1: High Background in Optical Assays (Absorbance/Fluorescence)
  • Question: How can I confirm if my compound is causing the high background signal?

  • Answer: Run a control experiment where you measure the absorbance or fluorescence of the compound in the assay buffer at various concentrations, but without any biological components (e.g., enzymes, cells).

  • Question: What steps can I take to mitigate this interference?

  • Answer:

    • Subtract Background: If the signal from the compound is consistent, you may be able to subtract it from your experimental wells.

    • Change Wavelengths: If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with the compound's fluorescence spectrum.

    • Use a Different Assay: Consider an orthogonal assay with a non-optical readout, such as a chemiluminescence[2] or radioisotope-based assay.

Issue 2: Suspected Non-Specific Inhibition or False Positives
  • Question: My compound inhibits my target enzyme, but I suspect it might be a non-specific effect. How can I test for this?

  • Answer:

    • Detergent Test for Aggregation: Assay performance for many aggregate-based inhibitors is attenuated by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of inhibitory activity in the presence of the detergent suggests the compound may be forming aggregates.

    • Assay Technology Controls: Test the compound's effect on the assay technology itself. For example, in a luciferase-based assay, test for direct inhibition of the luciferase enzyme. In a peroxidase-based assay, check for interference with the horseradish peroxidase (HRP) enzyme.[3]

    • Vary Enzyme Concentration: True inhibitors that bind to a target protein often show an IC₅₀ value that is independent of the enzyme concentration. In contrast, the apparent potency of non-specific inhibitors can change significantly when the enzyme concentration is varied.

Data Presentation: Illustrative Interference Data

The following tables illustrate how to present data from control experiments to identify potential assay interference.

Table 1: Compound Autofluorescence Measurement

Compound Concentration (µM)Buffer Only (RFU)Compound in Buffer (RFU)Net Fluorescence (RFU)
052520
152155103
552640588
105212801228
505259505898
RFU: Relative Fluorescence Units. This table shows that the compound is fluorescent on its own, and the signal increases with concentration.

Table 2: Detergent Test for Non-Specific Inhibition by Aggregation

Compound Concentration (µM)% Inhibition (- Triton X-100)% Inhibition (+ 0.01% Triton X-100)
000
1255
56812
108518
509223
This table illustrates a significant drop in inhibition in the presence of a detergent, suggesting the compound's activity is likely due to aggregation.

Experimental Protocols

Protocol: Assessing Compound Autofluorescence
  • Prepare Compound Stock: Prepare a 10 mM stock solution of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in 100% DMSO.

  • Prepare Assay Buffer: Use the identical buffer system as your main experiment (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Create Serial Dilutions: Prepare a serial dilution of the compound in the assay buffer. Also, prepare a "buffer + DMSO" control containing the highest concentration of DMSO used in the experiment.

  • Plate Setup: Add the dilutions and controls to the wells of the same type of microplate used for the primary assay.

  • Measurement: Read the plate on a plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Subtract the reading from the "buffer + DMSO" control wells from the compound-containing wells to determine the net fluorescence caused by the compound.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results and identifying potential assay artifacts.

G start Unexpected Activity or Poor Reproducibility check_purity 1. Check Compound Purity & Identity (LC-MS, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure check_optical 2. Test for Optical Interference (Autofluorescence / Absorbance) is_pure->check_optical Yes resynthesize Resynthesize or Purify is_pure->resynthesize No is_interfering Does it Interfere? check_optical->is_interfering check_aggregation 3. Test for Aggregation (Detergent Test, DLS) is_interfering->check_aggregation No conclusion_artifact Result is Likely an Artifact. Consider orthogonal assays or compound modification. is_interfering->conclusion_artifact Yes is_aggregator Is it an Aggregator? check_aggregation->is_aggregator check_redox 4. Test for Redox Activity (e.g., Catalase Control) is_aggregator->check_redox No is_aggregator->conclusion_artifact Yes is_redox Is it Redox Active? check_redox->is_redox is_redox->conclusion_artifact Yes conclusion_real Result May Be Genuine. Proceed with further validation. is_redox->conclusion_real No

Caption: A troubleshooting flowchart for identifying assay artifacts.

Mechanism of HRP Assay Interference

Phenolic compounds can act as reducing agents, interfering with assays that use horseradish peroxidase (HRP) and a substrate like Ampliflu Red to detect H₂O₂.

G cluster_0 Standard Assay Reaction cluster_1 Interference Pathway H2O2 H₂O₂ HRP_ox HRP (Oxidized) H2O2->HRP_ox Oxidizes Sub_ox Colored Product (e.g., Resorufin) HRP_ox->Sub_ox Oxidizes HRP_ox_2 HRP (Oxidized) HRP_red HRP (Resting) Sub_red Colorless Substrate (e.g., Ampliflu Red) Phenol Phenolic Compound (Test Article) HRP_red_2 HRP (Resting) Phenol->HRP_red_2 Reduces (Inhibits)

Caption: How phenolic compounds can inhibit HRP-based assays.

References

optimizing 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The information provided is based on general knowledge of phenolic compounds and data from structurally similar molecules due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A1: For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Phenolic compounds generally exhibit good solubility in these solvents. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before making further dilutions in aqueous media to avoid precipitation.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: For initial screening, a broad concentration range is recommended. Based on data from structurally related phenolic compounds, a starting range of 0.1 µM to 100 µM is advisable. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and assay.

Q3: How should I store the compound and its solutions?

A3: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.

Q4: Is the compound stable in cell culture media?

A4: The stability of phenolic compounds in cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of other components. It is recommended to minimize the exposure of the compound to light and elevated temperatures. For long-term experiments, the stability of the compound in your specific media should be empirically determined.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Possible Cause:

  • Low solubility in aqueous media.

  • High final concentration of the organic solvent (e.g., DMSO).

  • Interaction with components in the cell culture media.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture media is low, typically below 0.5% (v/v) for DMSO, to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions in your cell culture medium to reach the desired final concentration.

  • Warm the Media: Gently warm the cell culture media to 37°C before adding the compound solution to aid in solubilization.

  • Vortexing: Vortex the solution gently after adding the compound to ensure it is fully dissolved.

Issue 2: High Variability in Experimental Results

Possible Cause:

  • Inconsistent cell seeding density.

  • Degradation of the compound.

  • Edge effects in multi-well plates.

Solutions:

  • Consistent Cell Seeding: Ensure a uniform cell seeding density across all wells of your experimental plates.

  • Fresh Solutions: Prepare fresh working solutions of the compound for each experiment from a frozen stock.

  • Plate Layout: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or cell culture media.

  • Replicates: Include technical and biological replicates in your experimental design to assess and account for variability.

Issue 3: No Observable Effect at Tested Concentrations

Possible Cause:

  • The tested concentration range is too low.

  • The compound is inactive in the chosen assay or cell line.

  • The compound has degraded.

Solutions:

  • Expand Concentration Range: Test a wider and higher range of concentrations.

  • Positive Control: Include a positive control compound with a known effect in your assay to validate the experimental setup.

  • Verify Compound Integrity: If possible, verify the purity and integrity of your compound stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

    • Dissolve the compound in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays

Assay TypeSuggested Starting Concentration Range
Cell Viability / Cytotoxicity0.1 µM - 100 µM
Enzyme Inhibition0.01 µM - 50 µM
Gene Expression Analysis1 µM - 25 µM
Protein Expression Analysis1 µM - 25 µM

Table 2: Solubility of Structurally Similar Phenolic Compounds

SolventSolubility
DMSO> 50 mg/mL
Ethanol> 25 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Note: This data is based on structurally similar compounds and should be used as a general guideline. The actual solubility of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone may vary.

Visualizations

Signaling Pathway Diagram

Phenolic compounds are known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. A potential signaling pathway that could be affected by 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is the MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Compound 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone RAF RAF Compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Cell_Culture Culture and Seed Cells in 96-well Plate Start->Cell_Culture Prepare_Working Prepare Working Solutions (Serial Dilution in Media) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with Compound and Vehicle Control Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Western Blot) Incubate->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis (IC50, Statistical Tests) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cell-based experiments.

Technical Support Center: Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The synthesis is presumed to proceed via a Friedel-Crafts acylation, a common method for forming aryl ketones. This guide is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this or similar syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a very low or no yield of the desired product. What are the common causes?

A low yield in this Friedel-Crafts acylation is a common problem, often stemming from the nature of the substituted phenol substrate.[1][2] Key factors include:

  • Catalyst Inactivation: The starting material, a substituted phenol, possesses lone pairs on its two hydroxyl groups. These can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and reduces its effectiveness in promoting the reaction.[3][4]

  • Ring Deactivation: Once the Lewis acid coordinates with the hydroxyl groups, the oxygen atoms can develop a positive charge, which strongly deactivates the aromatic ring towards further electrophilic substitution.[3][4]

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions.[3] A significant side reaction is the acylation of the phenolic oxygen (O-acylation) to form a phenyl ester, which competes directly with the desired C-acylation on the aromatic ring.[3][4]

  • Sub-optimal Reaction Conditions: Friedel-Crafts reactions can be sensitive to moisture, which can hydrolyze the catalyst and acyl chloride.[1] The reaction temperature is also critical; it must be high enough to facilitate the reaction but low enough to prevent degradation or excessive side-product formation.

  • Poor Reagent Quality: The purity of starting materials, solvents, and the activity of the Lewis acid catalyst are crucial for success.[2]

Q2: I've isolated a major byproduct. How can I identify the most likely impurities?

The most probable impurities are unreacted starting materials and products from side reactions. Analytical techniques such as NMR, Mass Spectrometry (MS), and FTIR are essential for identification.

  • O-Acylated Ester: This is the most likely byproduct, formed by the reaction of hexanoyl chloride with one of the hydroxyl groups. In FTIR, you would see a characteristic ester carbonyl stretch (~1760-1770 cm⁻¹) instead of the ketone stretch (~1630-1650 cm⁻¹ for a conjugated ketone). ¹H NMR would show a shift in the proton signal of the adjacent aromatic ring.

  • Unreacted Starting Material: Due to catalyst deactivation, a significant amount of the starting phenol may remain. This can be identified by comparing the spectra of the crude product with the starting material.

  • Positional Isomers: While the directing effects of the hydroxyl and methoxy groups favor specific positions, acylation could potentially occur at another open position on the aromatic ring, leading to an isomeric product.

  • Polyacylation Products: This is less likely because the first acylation deactivates the ring to further substitution.[5][6][7]

Q3: How can I minimize the formation of the O-acylated ester and promote the desired C-acylation?

Favoring C-acylation over O-acylation is the primary challenge with phenolic substrates.

  • Induce a Fries Rearrangement: The O-acylated ester can sometimes be converted to the desired C-acylated ketone under Friedel-Crafts conditions.[4] This intramolecular rearrangement is known as the Fries rearrangement and is often promoted by using a stoichiometric excess of the Lewis acid catalyst and/or higher reaction temperatures.[3]

  • Optimize Catalyst and Solvent: Using a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH) instead of or in addition to a Lewis acid has been shown to favor C-acylation in some cases.[3] The choice of solvent can also influence the reaction pathway.

  • Use Protecting Groups: A more robust strategy involves protecting the hydroxyl groups (e.g., as methyl ethers) before the acylation step. After the Friedel-Crafts reaction, the protecting groups can be removed to yield the final dihydroxy product.

Q4: What is a recommended purification strategy for the final product?

A multi-step purification process is typically required to isolate the target compound.

  • Aqueous Workup: After the reaction is complete, it should be carefully quenched with cold acid (e.g., dilute HCl) to decompose the aluminum chloride complexes. The product is then extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: This is the most effective method for separating the desired ketone from the O-acylated ester, unreacted starting materials, and other byproducts.[8][9] A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.[10]

Q5: Which analytical methods are best for confirming the structure and purity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A combination of spectroscopic methods is necessary for full characterization.

  • Thin-Layer Chromatography (TLC): Essential for monitoring the reaction progress and for developing the optimal solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure confirmation. Key ¹H NMR signals to look for include the aromatic proton, the methoxy group singlet, the hydroxyl protons, and the characteristic multiplets of the hexanoyl chain.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see a broad O-H stretch for the hydroxyl groups and a conjugated C=O stretch for the ketone.

Data Summary of Potential Reaction Components

The following table summarizes the expected characteristics of the target product and a major potential impurity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Expected Analytical Features
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone C₁₃H₁₇ClO₄288.72¹H NMR: Aromatic singlet, methoxy singlet, two -OH signals, triplet for terminal -CH₃ of hexanoyl, triplet for α-CH₂ of hexanoyl. IR (cm⁻¹): ~3400 (O-H), ~1630 (C=O).
3-Chloro-2-hydroxy-6-(hexanoyloxy)-4-methoxyphenyl phenyl ester C₁₃H₁₇ClO₄288.72¹H NMR: Different chemical shift for aromatic proton compared to the ketone. IR (cm⁻¹): ~3400 (O-H), ~1765 (Ester C=O).

Illustrative Diagrams

The following diagrams illustrate the synthesis pathway, potential side reactions, and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_reagents Starting Materials SM1 2-Chloro-4-methoxyresorcinol Catalyst AlCl₃ (Lewis Acid) SM2 Hexanoyl Chloride Product 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone Catalyst->Product Friedel-Crafts Acylation Side_Reactions Start Phenol + Acyl Chloride + AlCl₃ C_Acylation C-Acylation (Desired Path) Start->C_Acylation O_Acylation O-Acylation (Side Reaction) Start->O_Acylation Product Desired Ketone C_Acylation->Product Byproduct Ester Byproduct O_Acylation->Byproduct Fries Fries Rearrangement (Potential Recovery) Byproduct->Fries Excess AlCl₃ Heat Fries->Product Troubleshooting_Workflow Start Low Yield / Multiple Spots on TLC Check_SM Analyze Crude: Unreacted Starting Material? Start->Check_SM Check_Ester Analyze Crude: O-Acylated Ester Present? (Check IR for ~1765 cm⁻¹) Check_SM->Check_Ester No Action_SM Increase catalyst loading. Verify reagent quality. Ensure anhydrous conditions. Check_SM->Action_SM Yes Action_Ester Promote Fries Rearrangement: - Increase catalyst amount - Increase reaction temperature/time Check_Ester->Action_Ester Yes Action_Purify Purify via Column Chromatography Check_Ester->Action_Purify No / Minor Impurities Action_SM->Action_Purify Action_Ester->Action_Purify

References

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A1: As a dihydroxylated and chlorinated phenolic ketone, the primary stability concerns for this compound are susceptibility to oxidation and degradation under light exposure. Phenolic compounds are known to oxidize, which can be accelerated by the presence of light, heat, and certain metal ions. The dihydroxy substitution pattern may increase its susceptibility to oxidation compared to monohydroxylated analogs.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, it is recommended to store 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a temperature of 2-8°C is advisable.

Q3: How should I handle the compound during experiments to minimize degradation?

A3: During experimental use, it is important to minimize the compound's exposure to light and air. Use amber-colored glassware or wrap standard glassware in aluminum foil. Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at 2-8°C and protected from light.

Q4: What signs of degradation should I look for?

A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., development of a yellow or brown tint in a previously white or off-white solid). In solution, degradation might be observed as a color change or the appearance of precipitate. Chromatographic analysis (e.g., HPLC) can be used to monitor the purity of the compound over time and detect the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 2. Implement stricter handling procedures to minimize exposure to light, air, and elevated temperatures. 3. Prepare fresh solutions for each experiment.
Change in color of the solid compound Oxidation or other degradation pathways1. Discard the discolored material if purity is critical. 2. If use is necessary, attempt to purify the compound (e.g., by recrystallization), and verify its identity and purity analytically. 3. Review storage conditions to ensure they are optimal.
Appearance of new peaks in chromatograms Formation of degradation products1. Compare the chromatogram to that of a freshly prepared standard. 2. If new peaks are present, it indicates degradation. 3. Consider performing forced degradation studies to identify potential degradation products and pathways.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4] A typical protocol involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light.

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 N HCl.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Analyze samples at different time points by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent.

  • Add an equal volume of 0.1 N NaOH.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

  • Analyze samples at different time points by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.[1][2]

  • Keep the solution at room temperature and protect it from light.

  • Analyze samples at different time points by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

  • Analyze the compound at specified intervals.

5. Photolytic Degradation:

  • Expose the compound (both in solid-state and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the exposed samples and compare them with a control sample protected from light.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Stress Condition % Degradation (Hypothetical) Number of Degradation Products Observed (Hypothetical) Major Degradation Product (m/z, Hypothetical)
0.1 N HCl (60°C, 24h)15%2289.09
0.1 N NaOH (60°C, 24h)35%3271.08
3% H₂O₂ (RT, 24h)45%4305.08
Thermal (80°C, 72h)8%1253.07
Photolytic (ICH Q1B)25%2287.07

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Photo Photolytic Degradation (Solid & Solution) API->Photo Solid Solid API Thermal Thermal Degradation (Solid, 80°C) Solid->Thermal Solid->Photo HPLC HPLC Analysis (Purity & Degradation Products) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS If significant degradation

Caption: Workflow for a typical forced degradation study.

Stability_Troubleshooting Problem Inconsistent Experimental Results Cause1 Compound Degradation? Problem->Cause1 Solution1 Verify Purity (HPLC) Improve Handling Use Fresh Solutions Cause1->Solution1 Yes Cause2 Other Experimental Error? Cause1->Cause2 No Solution2 Review Protocol Check Reagents & Instruments Cause2->Solution2 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and what is its potential significance?

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic aromatic ketone. Its structure, featuring a chlorinated phloroglucinol core, suggests potential biological activity. Phloroglucinol derivatives are known to exhibit a wide range of effects, including antimicrobial and antiviral properties.[1][2] The introduction of a chlorine atom and a hexanoyl chain may modulate its bioactivity and pharmacokinetic properties.

Q2: What is the most common method for synthesizing this compound?

The most probable synthetic route is a Friedel-Crafts acylation of a suitable 1-chloro-3,5-dimethoxybenzene precursor, followed by demethylation to reveal the hydroxyl groups. The Friedel-Crafts reaction is a classic method for attaching acyl groups to aromatic rings.[3]

Q3: What are the primary challenges in the synthesis of this compound?

The synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone via Friedel-Crafts acylation presents several challenges:

  • O- versus C-acylation: Phenols can undergo acylation on the hydroxyl group (O-acylation) to form an ester, which competes with the desired acylation on the aromatic ring (C-acylation).

  • Polysubstitution: The dihydroxy-activated aromatic ring is highly susceptible to multiple acylations.

  • Catalyst Deactivation: The Lewis acid catalyst can form complexes with the hydroxyl groups of the phenol, thereby deactivating both the catalyst and the substrate.

Troubleshooting Guide

Synthesis
Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low or no yield of the desired product 1. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by complexation with the hydroxyl groups. 2. The starting material is too deactivated for the reaction to proceed under the chosen conditions. 3. The reaction temperature is too low.1. Use a stoichiometric amount of the Lewis acid catalyst. 2. Consider using a stronger Lewis acid or a different catalyst system (e.g., methanesulfonic acid). 3. Protect the hydroxyl groups as methoxy ethers before acylation and deprotect them in a subsequent step. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a significant amount of O-acylated byproduct (ester) The reaction conditions favor O-acylation over C-acylation. This is common when using phenol substrates in Friedel-Crafts reactions.1. Use a higher concentration of the Lewis acid catalyst to promote the Fries rearrangement of the O-acylated product to the C-acylated product. 2. Perform the reaction at a lower temperature initially and then slowly warm to room temperature. 3. Consider a two-step process: first, perform the O-acylation, then induce a Fries rearrangement.[4][5]
Presence of multiple acylated products (di- or tri-acylation) The highly activated phloroglucinol ring is prone to multiple substitutions.1. Use a milder Lewis acid catalyst. 2. Control the stoichiometry of the acylating agent (hexanoyl chloride) carefully, using it as the limiting reagent. 3. Perform the reaction at a lower temperature to increase selectivity.
Reaction mixture turns dark or forms a tar-like substance Decomposition of starting materials or products due to harsh reaction conditions (e.g., high temperature, strong catalyst).1. Lower the reaction temperature. 2. Add the Lewis acid catalyst portion-wise to control the reaction exotherm. 3. Ensure all reagents and solvents are anhydrous, as water can lead to side reactions and decomposition.
Purification
Problem/ObservationPotential Cause(s)Suggested Solution(s)
Difficulty in separating the product from starting materials or byproducts by column chromatography The polarity of the product, starting material, and byproducts are very similar.1. Use a different solvent system for elution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) might be effective. 2. Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). 3. Recrystallization might be an effective purification method if a suitable solvent is found.
Product appears as an oil and does not crystallize The presence of impurities is preventing crystallization. The compound may be inherently an oil at room temperature.1. Re-purify the product using column chromatography with a very shallow solvent gradient. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. If the compound is an oil, ensure purity through analytical techniques like NMR and Mass Spectrometry.

Experimental Protocols

Proposed Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

This protocol is a proposed method based on standard Friedel-Crafts acylation procedures for substituted phenols. Optimization may be required.

Reaction Scheme:

Synthesis reactant1 1-Chloro-3,5-dimethoxybenzene reaction1 + reactant1->reaction1 reactant2 Hexanoyl chloride reactant2->reaction1 catalyst AlCl₃ catalyst->reaction1 product1 1-(3-Chloro-2,6-dimethoxy-4-methoxyphenyl)-1-hexanone reaction2 + product1->reaction2 demethylation_reagent BBr₃ demethylation_reagent->reaction2 final_product 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone reaction1_arrow Friedel-Crafts Acylation reaction1->reaction1_arrow reaction1_arrow->product1 reaction2_arrow Demethylation reaction2->reaction2_arrow reaction2_arrow->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of 1-chloro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add hexanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1-(3-chloro-2,6-dimethoxy-4-methoxyphenyl)-1-hexanone.

Step 2: Demethylation

  • Dissolve the product from Step 1 in anhydrous DCM and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃, 3.0 eq) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

ParameterValue
Reactant Ratio (Aryl:Acyl Chloride:Lewis Acid) 1 : 1.1 : 1.2
Solvent Dichloromethane (DCM)
Reaction Temperature (Acylation) 0 °C to Room Temperature
Reaction Time (Acylation) 4 - 6 hours
Demethylation Reagent Boron Tribromide (BBr₃)
Reaction Temperature (Demethylation) -78 °C to Room Temperature
Expected Yield 40-60% (overall)

Data Presentation

Expected Analytical Data
AnalysisExpected Results
¹H NMR Aromatic protons (singlet), methoxy protons (singlet), methylene protons of the hexanoyl chain (triplets and multiplets), and terminal methyl protons (triplet). The hydroxyl protons may appear as broad singlets.
¹³C NMR Aromatic carbons, carbonyl carbon, methoxy carbon, and aliphatic carbons of the hexanoyl chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of the hexanoyl chain and other characteristic fragments.[6][7][8][9][10]

Mandatory Visualization

Experimental Workflow

G start Start reactants 1. Mix 1-chloro-3,5-dimethoxybenzene and AlCl₃ in DCM at 0°C start->reactants add_acyl 2. Add hexanoyl chloride dropwise reactants->add_acyl reaction 3. Stir at room temperature (4-6 hours) add_acyl->reaction workup 4. Quench with HCl/ice, extract with DCM reaction->workup purify1 5. Purify by column chromatography (Intermediate) workup->purify1 demethylation 6. Dissolve in DCM, cool to -78°C, add BBr₃ purify1->demethylation reaction2 7. Stir overnight, warm to room temperature demethylation->reaction2 workup2 8. Quench with water, extract with Ethyl Acetate reaction2->workup2 purify2 9. Purify by column chromatography (Final Product) workup2->purify2 end End purify2->end

Caption: Workflow for the synthesis of the target compound.

Plausible Signaling Pathway Inhibition

Given the phenolic nature of the target compound, it may act as an inhibitor of enzymes involved in signaling pathways where phenolic compounds are substrates or modulators. One such plausible target is Tyrosinase, a key enzyme in melanin biosynthesis.

pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone Inhibitor->Tyrosinase

Caption: Potential inhibition of the melanin synthesis pathway.

References

Technical Support Center: Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Question 1: Why am I observing a very low yield of the desired product?

A low yield can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The primary synthetic route is the Friedel-Crafts acylation of a substituted hydroquinone.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Side Reactions: Competing side reactions can consume the starting material or the product. A common side reaction is O-acylation, where the acyl group attaches to the hydroxyl groups instead of the aromatic ring.

  • Poor Quality of Reagents: The purity of the starting materials, catalyst, and solvent is crucial. Moisture can deactivate the Lewis acid catalyst.

  • Product Degradation: The product, being a polysubstituted phenol, might be sensitive to the reaction or workup conditions.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can promote side reactions.

  • Choice of Catalyst and Stoichiometry: Ensure a sufficient amount of a potent Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used.[1][2] Due to the presence of hydroxyl groups that can complex with the catalyst, a stoichiometric amount or even an excess of the catalyst is often required.[1]

  • Use of Protecting Groups: To prevent O-acylation, consider protecting the hydroxyl groups of the starting material before the acylation step. Common protecting groups for phenols include methoxymethyl (MOM) ether or benzyl ether. These can be removed after the acylation is complete.

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used to prevent the deactivation of the Lewis acid catalyst.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Increase Reaction Time or Temperature Incomplete->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products (NMR/MS) Incomplete->Check_Side_Products No Final_Product Improved Yield Optimize_Conditions->Final_Product Side_Products Side Products Detected Check_Side_Products->Side_Products Protecting_Groups Consider Protecting Groups for -OH Side_Products->Protecting_Groups O-acylation observed Check_Reagents Verify Reagent Purity and Anhydrous Conditions Side_Products->Check_Reagents Other impurities Protecting_Groups->Final_Product Impure_Reagents Impure/Wet Reagents Check_Reagents->Impure_Reagents Use_Anhydrous Use Fresh, Anhydrous Reagents and Solvents Impure_Reagents->Use_Anhydrous Yes Impure_Reagents->Final_Product No, reagents are pure Use_Anhydrous->Final_Product

Fig 1. Troubleshooting workflow for low product yield.

Question 2: How can I minimize the formation of the O-acylated byproduct?

O-acylation is a common competing reaction when acylating phenols. The lone pairs on the hydroxyl oxygen can act as nucleophiles and attack the acylium ion.

  • Reaction Temperature: Lower reaction temperatures generally favor C-acylation (the desired reaction) over O-acylation. The Fries rearrangement, which can convert the O-acylated product to the C-acylated product, is often favored at higher temperatures, but this can be a complex equilibrium to control.

  • Solvent Choice: The choice of solvent can influence the selectivity. Non-polar solvents may favor C-acylation.

  • Protecting Groups: As mentioned previously, protecting the hydroxyl groups is the most effective way to prevent O-acylation.

Question 3: I am observing multiple spots on my TLC plate, even after optimizing the reaction conditions. What are these likely to be?

The presence of multiple spots suggests a mixture of products. Besides the starting material and the desired product, these could include:

  • O-acylated product: As discussed, this is a common byproduct.

  • Di-acylated product: It is possible for two acyl groups to be added to the aromatic ring, although this is less likely with a deactivated ring.

  • Isomers: Acylation could potentially occur at different positions on the aromatic ring, leading to isomeric products.

  • Products of Ring Deactivation/Rearrangement: Under harsh Friedel-Crafts conditions, other rearrangements or decompositions can occur.

Solutions:

  • Spectroscopic Analysis: Isolate the major byproducts by column chromatography and analyze them using NMR (¹H and ¹³C) and Mass Spectrometry to determine their structures.

  • Milder Reaction Conditions: Employ milder Lewis acids or reaction conditions to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

The most direct and commonly employed method for synthesizing hydroxy aryl ketones is the Friedel-Crafts acylation .[1][2] An alternative is the Hoesch reaction , which is particularly suitable for electron-rich phenols and uses a nitrile as the acylating agent.[3] The Fries rearrangement of a corresponding phenolic ester is another possibility.

Q2: What would be a suitable starting material for the Friedel-Crafts acylation?

A plausible starting material would be 2-chloro-5-methoxyhydroquinone . This molecule contains the core aromatic structure with the desired substitution pattern.

Q3: What are the key considerations for the Friedel-Crafts acylation of a polysubstituted phenol?

  • Catalyst Choice: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst. Other Lewis acids like boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄) can also be used.

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used. Nitrobenzene can also be used, but it is a more polar and reactive solvent.

  • Temperature Control: The reaction is often exothermic, so careful temperature control is necessary. It is typically run at low temperatures (0-5 °C) initially and then allowed to warm to room temperature.

  • Workup Procedure: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

Q4: Can the Fries rearrangement be used for this synthesis?

Yes, the Fries rearrangement is a viable alternative. This would involve a two-step process:

  • Esterification of 2-chloro-5-methoxyhydroquinone with hexanoyl chloride to form the di-ester.

  • Rearrangement of the ester to the desired ketone using a Lewis acid catalyst.

The regioselectivity of the Fries rearrangement can be influenced by temperature, with lower temperatures generally favoring the para-rearranged product.

Hypothetical Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 2-chloro-5-methoxyhydroquinone (1 equivalent)

  • Hexanoyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (3 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Experimental_Workflow Start Start Reagents Combine Starting Material and Solvent (DCM) Start->Reagents Cooling1 Cool to 0°C Reagents->Cooling1 Add_Catalyst Add AlCl₃ Portion-wise Cooling1->Add_Catalyst Stir1 Stir for 15 min at 0°C Add_Catalyst->Stir1 Add_Acyl_Chloride Add Hexanoyl Chloride Dropwise Stir1->Add_Acyl_Chloride Stir2 Stir at 0°C for 30 min, then at Room Temp for 4h Add_Acyl_Chloride->Stir2 Quench Quench Reaction in Ice/HCl Mixture Stir2->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ and Concentrate Wash->Dry Purification Purify by Column Chromatography Dry->Purification Product Obtain Final Product Purification->Product

Fig 2. General experimental workflow for the Friedel-Crafts acylation.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-methoxyhydroquinone and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not rise significantly.

  • Stir the resulting suspension at 0 °C for 15 minutes.

  • Add hexanoyl chloride dropwise via the dropping funnel over a period of 30 minutes.

  • Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Data Summary

The following table presents hypothetical data on how reaction conditions can influence the yield of the Friedel-Crafts acylation.

EntryCatalyst (Equivalents)SolventTemperature (°C)Time (h)Hypothetical Yield (%)Key Observation
1AlCl₃ (2)DCM0 to RT445Incomplete conversion, significant starting material recovered.
2AlCl₃ (3)DCM0 to RT665Good conversion, minor O-acylation byproduct observed.
3AlCl₃ (3)CS₂0 to RT670Higher selectivity for C-acylation compared to DCM.
4BF₃·OEt₂ (3)DCMRT1230Lower reactivity, requires longer reaction times.
5AlCl₃ (3)DCM40250Increased amount of side products due to higher temperature.

References

Technical Support Center: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone?

A1: Due to the presence of two phenolic hydroxyl groups, the compound is expected to be acidic and will likely dissolve in aqueous basic solutions (e.g., dilute sodium hydroxide or sodium bicarbonate) through the formation of a phenolate salt.[1] It is predicted to have low solubility in water at neutral pH. The hexanoyl chain and the chlorinated methoxyphenyl ring contribute to its lipophilicity, suggesting good solubility in organic solvents like ethanol, methanol, DMSO, DMF, acetone, and ethyl acetate. For cell-based assays, dissolving the compound in DMSO followed by dilution in culture media is a common practice.

Q2: How should 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone be stored to ensure its stability?

A2: Phenolic compounds can be sensitive to light and oxidation. Therefore, it is recommended to store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. Solutions, especially in volatile organic solvents, should be freshly prepared. If storage of solutions is necessary, they should be stored in tightly capped vials at low temperatures.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: Based on its structure, the following spectroscopic features can be anticipated:

  • 1H NMR: Signals corresponding to the aromatic proton, the methoxy group protons, the protons of the hexanoyl chain, and the phenolic hydroxyl protons. The hydroxyl proton signals may be broad and their chemical shift can be concentration-dependent.

  • 13C NMR: Resonances for the carbonyl carbon, the aromatic carbons (some showing splitting due to chlorine), the methoxy carbon, and the carbons of the hexanoyl chain.

  • IR Spectroscopy: A characteristic strong absorption band for the ketone carbonyl (C=O) group, typically in the range of 1680-1750 cm-1.[2] A broad absorption band in the region of 3200-3400 cm-1 is expected for the phenolic O-H stretching vibrations.[2]

  • UV-Vis Spectroscopy: Absorption maxima in the UV region are expected due to the substituted benzene ring. The exact wavelength will depend on the solvent and pH.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including a distinctive isotopic pattern for the chlorine atom, should be observable.

Q4: What are the potential safety and handling precautions for this compound?

A4: While specific toxicity data is unavailable, it is prudent to handle this compound with standard laboratory safety precautions. As a chlorinated phenolic compound, it may be irritating to the skin, eyes, and respiratory tract. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause Suggested Solution
Low yield in Friedel-Crafts acylation synthesis. 1. Deactivation of the aromatic ring due to the hydroxyl and chloro substituents. 2. Inappropriate Lewis acid catalyst. 3. Insufficient reaction time or temperature.1. Use a stronger Lewis acid or a higher reaction temperature. 2. Protect the phenolic hydroxyl groups before acylation and deprotect them afterward. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficulty in purifying the final product. 1. Presence of unreacted starting materials or side products. 2. Co-elution with impurities during column chromatography.1. Perform a pre-purification workup, such as an acid-base extraction, to remove phenolic starting materials. 2. Optimize the solvent system for column chromatography to improve separation. Gradient elution may be necessary. 3. Consider recrystallization as an alternative or final purification step.
Product appears to be degrading during purification. 1. Phenols can be sensitive to air oxidation, especially on silica gel. 2. The compound may be unstable at high temperatures.1. Use de-gassed solvents for chromatography and work quickly. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Analytical Characterization
Problem Potential Cause Suggested Solution
Broad or absent phenolic -OH peaks in 1H NMR. 1. Hydrogen bonding with the solvent or other molecules. 2. Exchange with trace amounts of water in the NMR solvent.1. Run the NMR in a different solvent (e.g., DMSO-d6). 2. Add a drop of D2O to the NMR tube; the -OH peak should disappear, confirming its identity.
Unexpected peaks in the mass spectrum. 1. Presence of impurities. 2. Fragmentation of the molecule in the mass spectrometer.1. Re-purify the sample. 2. Analyze the fragmentation pattern to see if it is consistent with the expected structure.
Inconsistent melting point. 1. The sample may be impure. 2. The compound may exist in different polymorphic forms.1. Purify the sample further and re-measure the melting point. 2. Perform techniques like Differential Scanning Calorimetry (DSC) to investigate polymorphism.
Biological Assays
Problem Potential Cause Suggested Solution
Low or no biological activity in cell-based assays. 1. Poor solubility of the compound in the assay medium. 2. Degradation of the compound in the assay medium. 3. The compound may not be active in the chosen assay.1. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the medium. 2. Check the stability of the compound under assay conditions (e.g., by HPLC-MS analysis of the medium over time). 3. Test the compound in a range of concentrations and consider alternative biological assays.
High variability between replicate experiments. 1. Inconsistent compound concentration due to precipitation. 2. Degradation of the compound over the course of the experiment.1. Visually inspect the wells for any signs of precipitation. 2. Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (Hypothetical)

A plausible route for the synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is the Friedel-Crafts acylation of 4-chloro-3-methoxy-1,5-benzenediol with hexanoyl chloride.

  • Protection of Phenolic Hydroxyls: The phenolic hydroxyl groups of 4-chloro-3-methoxy-1,5-benzenediol are first protected, for example, by reacting with acetic anhydride to form acetate esters.

  • Friedel-Crafts Acylation: The protected diol is then reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by carefully adding it to ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Deprotection: The protecting groups are removed by hydrolysis, for example, by treating with a base like sodium hydroxide followed by acidification.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film or KBr pellet.

Visualizations

experimental_workflow start Start: 4-chloro-3-methoxy-1,5-benzenediol protection Protection of Hydroxyl Groups start->protection acylation Friedel-Crafts Acylation with Hexanoyl Chloride protection->acylation workup Aqueous Workup and Extraction acylation->workup deprotection Deprotection of Hydroxyl Groups workup->deprotection purification Column Chromatography deprotection->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization final_product Final Product: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone characterization->final_product

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

signaling_pathway compound Phenolic Compound (e.g., the title compound) ros Reactive Oxygen Species (ROS) compound->ros Inhibition nfkb NF-κB ros->nfkb Activation inflammation Inflammatory Response (e.g., cytokine production) nfkb->inflammation Upregulation

Caption: Potential anti-inflammatory signaling pathway modulated by a phenolic compound.

References

Validation & Comparative

The Enigmatic Profile of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone: A Prospective Look into its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of kinase inhibitor research, the exploration of novel chemical scaffolds is paramount to overcoming challenges of selectivity and resistance. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, against established classes of kinase inhibitors. Due to the absence of direct experimental data for this specific compound in publicly available literature, this comparison is based on a prospective analysis of its structural features and the known structure-activity relationships (SAR) of analogous compounds.

Structural and Functional Postulates

The molecule 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone integrates several key pharmacophoric elements that suggest a potential for kinase inhibition. The core structure, a substituted dihydroxyphenyl ketone, is a recurring motif in various enzyme inhibitors.

  • The Resorcinol Moiety (2,6-dihydroxy-4-methoxyphenyl): The 2,6-dihydroxy substitution on the phenyl ring is a critical feature. Resorcinol and its derivatives are known to interact with the ATP-binding site of kinases. The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain. This region is a key anchoring point for many ATP-competitive inhibitors.

  • The Hexanoyl Chain: The presence of a six-carbon alkyl chain (hexanoyl) introduces a significant hydrophobic element. This chain could potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, a feature exploited in the design of selective kinase inhibitors. The length and conformation of this chain could influence both potency and selectivity against different kinases. Studies on alkyl phenyl ketones have shown that the chain length can significantly impact biological activity. For instance, hexanophenone has been identified as a competitive inhibitor of carbonyl reductase, demonstrating the biological relevance of this particular chain length.

  • The Chloro and Methoxy Substituents: The chloro and methoxy groups on the phenyl ring are expected to modulate the electronic and steric properties of the molecule. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxyl groups, potentially affecting their hydrogen bonding capabilities. The methoxy group, on the other hand, can impact solubility and metabolic stability, and also interact with specific residues in the kinase active site.

Hypothetical Comparison with Known Kinase Inhibitors

To contextualize the potential of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, we compare its structural features to those of well-established kinase inhibitor classes.

Feature1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (Hypothetical)Staurosporine (Broad-Spectrum)Gleevec (Imatinib) (Targeted)
Scaffold Substituted Phenyl KetoneIndolocarbazole2-Phenylaminopyrimidine
Hinge Binding Putative via dihydroxy groups of the resorcinol moiety.Yes, via the lactam ring.Yes, via the aminopyrimidine.
Hydrophobic Pocket Interaction Potentially strong via the hexanoyl chain.Yes, extensive hydrophobic interactions.Yes, occupies a hydrophobic pocket.
Selectivity Unknown, but the hexanoyl chain could confer selectivity.Poor, inhibits a wide range of kinases.High, targets specific kinases like Abl and Kit.
Mechanism Likely ATP-competitive.ATP-competitive.ATP-competitive, stabilizes the inactive conformation.

Postulated Signaling Pathway and Experimental Workflow

Based on its structural characteristics, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone would likely act as an ATP-competitive inhibitor. The following diagrams illustrate a hypothetical mechanism of action and a general workflow for its experimental validation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Kinase Target Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Inhibitor->Kinase Competitive Binding to ATP Site Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Hypothetical mechanism of ATP-competitive inhibition.

G cluster_workflow Experimental Validation Workflow Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In vitro Kinase Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome-wide Selectivity Screen Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies Animal Model Efficacy Selectivity_Profiling->In_Vivo_Studies

Caption: General workflow for inhibitor validation.

Detailed Methodologies for Key Experiments

Should 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone be synthesized, the following experimental protocols would be crucial for its evaluation.

Hypothetical Synthesis

A plausible synthetic route would involve a Friedel-Crafts acylation of a protected 3-chloro-5-methoxyresorcinol with hexanoyl chloride, followed by deprotection.

  • Protection of Resorcinol: The hydroxyl groups of 3-chloro-5-methoxyresorcinol would be protected, for instance, as methoxymethyl (MOM) ethers.

  • Friedel-Crafts Acylation: The protected resorcinol would be reacted with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane.

  • Deprotection: The protecting groups would be removed under acidic conditions (e.g., HCl in methanol) to yield the final product.

  • Purification: The crude product would be purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This assay would determine the 50% inhibitory concentration (IC50) of the compound against a specific kinase.

  • Assay Components:

    • Recombinant human kinase

    • Peptide substrate

    • ATP (at Km concentration)

    • Test compound (serial dilutions)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Concluding Remarks

While the specific biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone remains to be experimentally determined, its structural features present a compelling case for its potential as a kinase inhibitor. The combination of a hinge-binding resorcinol moiety and a hydrophobic hexanoyl chain aligns with established principles of kinase inhibitor design. Further synthesis and biological evaluation are necessary to validate this hypothesis and to ascertain its potency, selectivity, and therapeutic potential. This prospective analysis serves as a foundational guide for researchers interested in exploring this and similar chemical scaffolds in the ongoing quest for novel and effective kinase inhibitors.

Comparative Efficacy of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical efficacy of novel analogues of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The data presented is synthesized from structure-activity relationship trends observed in related phenolic and chalcone derivatives and is intended to serve as a conceptual framework for future research and development.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic compound of interest due to its structural similarities to naturally occurring phenolic compounds and chalcones known to possess a range of biological activities. Analogues of this core structure have been synthesized and evaluated to explore their potential as anticancer agents. This guide summarizes the hypothetical cytotoxic activities of a series of these analogues against a panel of human cancer cell lines.

Data Summary

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for the parent compound (Compound 1) and its analogues. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDStructureModification from Parent CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneParent Compound15.222.518.7
2 1-(2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneRemoval of Chloro group25.835.130.4
3 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneAddition of a second Chloro group8.512.39.9
4 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)-1-hexanoneMethylation of 6-hydroxy group11.718.914.2
5 1-(3-Chloro-2,6-dihydroxy-4-ethoxyphenyl)-1-hexanoneEthoxy substitution at 4-position19.328.624.1
6 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-octanoneElongation of the alkyl chain12.116.413.5

Experimental Protocols

The hypothetical data presented in this guide is based on the following standard experimental protocol for determining cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 hours. Control wells receive medium with DMSO only.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone analogues.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (Substituted Phenols, Acyl Chlorides) reaction Chemical Synthesis (e.g., Friedel-Crafts Acylation) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization treatment Treatment with Analogues characterization->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

General workflow for synthesis and evaluation.
Hypothesized Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of action for structurally similar phenolic compounds and chalcones, it is hypothesized that these analogues may induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway is depicted below.

G cluster_cell Cancer Cell compound Hexanone Analogue stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized apoptosis induction pathway.

Disclaimer

The data and mechanisms presented in this guide are hypothetical and intended for illustrative purposes to guide future research. The efficacy and mechanisms of action of these specific compounds require experimental validation.

Validation of Chlorinated Phenyl Hexanones as Modulators of Cell Differentiation: A Comparative Guide Focused on Differentiation-Inducing Factor 1 (DIF-1)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological target and activity of 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly known as Differentiation-Inducing Factor 1 (DIF-1). Due to the limited publicly available data on the specific compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, this guide focuses on its close and well-studied analog, DIF-1, a signaling molecule isolated from the slime mold Dictyostelium discoideum. This document serves as a valuable resource for researchers investigating the mechanism of action of similar chlorinated phenyl hexanones.

DIF-1 is a crucial morphogen in Dictyostelium that directs the differentiation of prestalk cells, which ultimately form the stalk of the fruiting body. While a definitive cell surface receptor for DIF-1 has yet to be identified, its downstream effects and signaling pathways have been extensively studied. Recent evidence also suggests that mitochondrial malate dehydrogenase may be a direct target.[1]

Comparative Analysis of DIF-1 and Related Compounds

Several other molecules, including other members of the DIF family and synthetic analogs, have been identified and characterized for their ability to influence cell differentiation in Dictyostelium. The following table summarizes the quantitative data on the biological activity of DIF-1 and its alternatives.

CompoundChemical NameBiological ActivityEC50 for Stalk Cell DifferentiationReference
DIF-1 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneInduces prestalk cell differentiation, particularly pstO cells.[2] Inhibits prespore gene expression.[3] Modulates chemotaxis.[4]~20 nM5
DIF-2 1-(3-deschloro-5-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-pentanoneLess active than DIF-1 in inducing stalk cell differentiation. Promotes chemotaxis toward cAMP.[4]~200 nM5
DIF-3 1-(3-deschloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanoneWeak stalk cell-inducing activity.>1 µM5
4-methyl-5-pentylbenzene-1,3-diol (MPBD) 4-methyl-5-pentylbenzene-1,3-diolInduces both stalk and spore cell differentiation.[5]Not reported5
DIF-1(3M) Synthetic analog of DIF-1Strong stalk-inducing activity but suppresses chemotaxis.[4]Not reported4
TM-DIF-1 Synthetic analog of DIF-1Poor stalk-inducing activity and suppresses chemotaxis.[4]Not reported4
TH-DIF-1 Synthetic analog of DIF-1Promotes chemotaxis.[4]Not reported4

Signaling Pathways and Experimental Workflows

DIF-1 Signaling Pathway

DIF-1 is known to trigger a complex signaling cascade that ultimately leads to the differentiation of prestalk cells. This involves changes in intracellular calcium levels, the regulation of gene expression, and a global shift in protein phosphorylation. The pathway is also known to interact with other key signaling molecules in Dictyostelium development, such as cAMP.[6][7]

DIF1_Signaling_Pathway DIF1 DIF-1 Receptor Putative Receptor DIF1->Receptor Binds mMDH Mitochondrial Malate Dehydrogenase DIF1->mMDH Inhibits Ca2_Influx Ca2+ Influx Receptor->Ca2_Influx Phosphorylation_Cascade Phosphorylation Cascade Receptor->Phosphorylation_Cascade Gene_Expression Gene Expression (e.g., ecmA) Ca2_Influx->Gene_Expression ATP_Production ATP Production mMDH->ATP_Production Affects Phosphorylation_Cascade->Gene_Expression Differentiation Prestalk Cell Differentiation Gene_Expression->Differentiation

DIF-1 Signaling Pathway
Experimental Workflow: Dictyostelium Differentiation Assay

A common method to assess the biological activity of DIF-1 and its analogs is the in vitro differentiation assay using Dictyostelium discoideum cells. This workflow outlines the key steps involved in such an assay.

Differentiation_Assay_Workflow Start Start: Vegetative Dictyostelium Cells Harvest Harvest and Wash Cells Start->Harvest Plating Plate Cells in Monolayer with Test Compound Harvest->Plating Incubation Incubate (e.g., 24-48h) in Dark, Humid Conditions Plating->Incubation Staining Fix and Stain Cells (e.g., with Calcofluor) Incubation->Staining Microscopy Quantify Stalk Cells via Fluorescence Microscopy Staining->Microscopy End End: Determine EC50 Microscopy->End

Workflow for Differentiation Assay

Experimental Protocols

Dictyostelium discoideum Cell Culture and Development

A detailed protocol for the growth and development of Dictyostelium discoideum is essential for obtaining reliable and reproducible results in differentiation assays.

  • Cell Culture: Dictyostelium discoideum (e.g., axenic strain Ax2) are grown in HL5 medium at 22°C with shaking (180 rpm) to a density of 1-5 x 10^6 cells/mL.

  • Induction of Development:

    • Harvest vegetative cells by centrifugation (500 x g, 4 min).

    • Wash the cells twice with ice-cold KK2 buffer (20 mM potassium phosphate, pH 6.2).

    • Resuspend the cells in KK2 buffer to a final density of 1 x 10^7 cells/mL.

    • Plate the cell suspension on non-nutrient agar plates (1.5% agar in water) and allow to dry.

    • Incubate the plates at 22°C in a dark, humid chamber to allow for multicellular development.

In Vitro Stalk Cell Differentiation Assay

This assay is used to quantify the stalk cell-inducing activity of test compounds.

  • Cell Preparation: Use a DIF-less mutant strain of Dictyostelium (e.g., HM44) to minimize background differentiation. Grow and prepare cells as described above.

  • Assay Procedure:

    • Resuspend the washed cells in stalk cell buffer (SCB: 10 mM MES, pH 6.2, 2 mM NaCl, 10 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 50 µg/mL cycloheximide).

    • Add the test compound at various concentrations to the cell suspension.

    • Dispense the cell suspension into a 96-well microplate.

    • Incubate the plate at 22°C for 24-48 hours.

    • To quantify stalk cell formation, add Calcofluor White stain to each well to stain the cellulose walls of the stalk cells.

    • Count the number of fluorescently labeled stalk cells using a fluorescence microscope.

    • Calculate the percentage of stalk cells relative to the total number of cells and determine the EC50 value for each compound.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to measure the effect of test compounds on the expression of prestalk and prespore specific genes.

  • Sample Preparation:

    • Induce development of Dictyostelium cells in the presence or absence of the test compound for a specific duration (e.g., 6-12 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform qPCR using gene-specific primers for prestalk markers (e.g., ecmA) and prespore markers (e.g., pspA). Use a housekeeping gene (e.g., rnlA) for normalization.[8]

    • The relative expression of the target genes is calculated using the ΔΔCt method.

    • Compare the gene expression levels in treated versus untreated samples to determine the effect of the compound.

This guide provides a foundational understanding of the biological activity of DIF-1 and its analogs, offering a framework for the investigation of novel chlorinated phenyl hexanones. The provided protocols and comparative data are intended to facilitate further research into the molecular mechanisms of these compounds and their potential applications.

References

Comparative Cytotoxicity Analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxicity of the novel compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. Due to the absence of published cytotoxicity data for this specific molecule, this document serves as a template, outlining the established methodologies and offering a comparative analysis based on structurally related compounds and standard chemotherapeutic agents. The provided data for known compounds will enable researchers to benchmark the performance of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone once experimental results are obtained.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted acetophenone. Compounds with similar structural motifs, such as chalcones and other acetophenone derivatives, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. To ascertain the therapeutic potential of this novel compound, a thorough comparison of its cytotoxic profile against established anticancer drugs and relevant chemical analogues is essential. This guide focuses on a comparative analysis with well-characterized chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—and cytotoxic natural products with structural similarities, Licochalcone A and Xanthohumol.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro. The following table summarizes the IC50 values for selected known compounds against a panel of common human cancer cell lines: breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), lung carcinoma (A549), and colon carcinoma (HCT116).

Note on Data Comparability: The IC50 values presented in the table below are compiled from various scientific publications. Direct comparison of these values should be approached with caution, as experimental conditions such as cell passage number, reagent sources, and particularly the duration of drug exposure (typically 24, 48, or 72 hours) can significantly influence the results. For rigorous comparative analysis, it is recommended that the novel compound and reference compounds be tested concurrently under identical experimental conditions.

CompoundTypeMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Doxorubicin Anthracycline Chemotherapy0.4 - 2.5[1][2][3]0.92 - 2.92[1][2][4]>20[1][2]~0.5 - 1.0
Cisplatin Platinum-based Chemotherapy~5.0 - 20.0[5]~3.0 - 15.0[5]16.48[6]~5.22[7]
Paclitaxel Taxane Chemotherapy7.5 nM (0.0075 µM)[8]~0.05 - 0.11.35 nM (0.00135 µM)[9]2.46 nM (0.00246 µM)[10]
Licochalcone A Chalcone5.0 - 50.0[11]Not widely reported~10.0 - 20.0[12]7.0 - 16.6[2][13]
Xanthohumol Chalcone1.9 (2D culture, 48h)[14]Not widely reported4.74 (2D culture, 48h)[14]~5.0 - 10.0[15][16]

Experimental Protocols

Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. Below are detailed methodologies for two common colorimetric assays used to determine cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and reference drugs) in culture medium. Add 10 µL of each compound dilution to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) control wells.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in culture medium. Remove the old medium from the wells and add 100 µL of the MTT solution to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[18]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]

  • Transfer of Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stopping the Reaction: Add 50 µL of stop solution (provided with the kit) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated wells to that of control wells (spontaneous release) and maximum release wells (cells lysed with a lysis buffer). Calculate the percentage of cytotoxicity and determine the IC50 value.

Visualizations of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity assessment and the signaling pathways associated with the mechanisms of action of known cytotoxic agents.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis MTT Assay MTT Assay Assay->MTT Assay LDH Assay LDH Assay Assay->LDH Assay

Caption: A generalized workflow for in vitro cytotoxicity testing.

G Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Simplified mechanism of action for Doxorubicin.[8][19][20]

G Cytotoxic Stimulus Cytotoxic Stimulus Bax/Bak Activation Bax/Bak Activation Cytotoxic Stimulus->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.[2][3][17][21][22]

Conclusion

The provided framework enables a systematic and comparative evaluation of the cytotoxicity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. By employing the detailed experimental protocols and comparing the resulting IC50 values with the established data for structurally related compounds and standard chemotherapeutic agents, researchers can effectively position this novel compound within the landscape of potential anticancer agents. The visualization of key cellular pathways offers a conceptual basis for investigating its mechanism of action. Further studies will be necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.

References

Predictive Cross-Reactivity Profile of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a predictive analysis of the potential cross-reactivity of the novel compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. In the absence of direct experimental data, this document leverages structural bioinformatics and a review of known activities of analogous compounds to forecast potential off-target interactions. A comprehensive, tiered experimental strategy is proposed to systematically evaluate the cross-reactivity profile of this molecule. The information presented herein is intended to guide future preclinical research and support the development of a selective therapeutic agent.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a novel chemical entity with as-yet uncharacterized biological activity. Its structure, featuring a substituted phenolic ring and a hexanoyl chain, suggests potential interactions with a variety of biological targets. Understanding the cross-reactivity of a new chemical entity is paramount in drug discovery and development to mitigate potential off-target effects and ensure safety and efficacy. This guide outlines a predictive cross-reactivity profile based on the analysis of its key structural motifs and provides a roadmap for experimental validation.

Structural Analysis and Predicted Target Classes

The structure of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone contains several key pharmacophores that suggest potential biological activities and, consequently, cross-reactivities.

  • Polyphenolic Ring: The 2,6-dihydroxy-4-methoxyphenyl group is a common feature in natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitution pattern with a chloro group may influence binding to various protein targets.

  • Alkyl Phenyl Ketone Core: The hexanoyl chain attached to the phenyl ring forms an alkyl phenyl ketone. This motif is present in various enzyme inhibitors and receptor ligands.

Based on these features, the following protein families are predicted as potential sites for cross-reactivity:

  • Protein Kinases: Many kinase inhibitors possess substituted aromatic rings that occupy the ATP-binding pocket.

  • Cytochrome P450 (CYP) Enzymes: Phenolic compounds are known to interact with and potentially inhibit CYP enzymes, which are crucial for drug metabolism.

  • Nuclear Receptors: The overall lipophilicity and shape of the molecule may allow it to bind to the ligand-binding domains of some nuclear receptors.

  • G-Protein Coupled Receptors (GPCRs): Certain GPCRs have binding pockets that can accommodate molecules with similar structural features.

Comparison with Structurally Related Compounds

To infer potential cross-reactivity, a comparison with known compounds sharing similar structural motifs is presented in Table 1.

Compound/Class Shared Structural Motif Known Biological Targets/Activities Potential for Cross-Reactivity
Chalcones Hydroxylated and methoxylated phenyl rings linked by a carbonyl system.Wide range of activities including anti-inflammatory, antimicrobial, and anticancer. Known to interact with various enzymes and signaling proteins.High: The core polyphenolic structure is similar.
Flavonoids Dihydroxy-substituted phenyl rings are common.Diverse biological activities, including kinase inhibition and interaction with nuclear receptors.Moderate to High: Shared polyphenolic nature.
Butyrophenones Alkyl phenyl ketone structure.Primarily known as antipsychotic drugs that act on dopamine and serotonin receptors.Low to Moderate: The alkyl chain is shorter, but the core ketone structure is present.
Known Kinase Inhibitors (e.g., some TKIs) Substituted aromatic rings that mimic the adenine part of ATP.Specific protein kinases.Moderate: Depends on the specific conformation adopted by the compound in kinase binding pockets.

Table 1: Comparison of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone with Structurally Related Compounds. This table highlights potential cross-reactivity based on shared structural motifs with known bioactive molecules.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to systematically assess the cross-reactivity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. This workflow is designed to efficiently identify potential off-target interactions.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation and Dose-Response cluster_2 Tier 3: Cellular and Functional Assays T1_Kinase Kinome Scan (e.g., KINOMEscan) T2_IC50 IC50/EC50 Determination for identified hits T1_Kinase->T2_IC50 Identified Hits T1_GPCR GPCR Panel Screen T1_GPCR->T2_IC50 T1_CYP CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) T1_CYP->T2_IC50 T2_Binding Direct Binding Assays (e.g., SPR, ELISA) T2_IC50->T2_Binding Confirmed Hits T3_Cellular Cell-based Functional Assays for validated targets T2_Binding->T3_Cellular T3_Selectivity Selectivity Profiling against related family members T3_Cellular->T3_Selectivity

Figure 1: Proposed experimental workflow for tiered cross-reactivity profiling.

Detailed Experimental Protocols

The following are generalized protocols for key assays in the proposed workflow. Researchers should adapt these protocols to their specific laboratory conditions and the nature of the test compound.

Tier 1: Kinome Profiling (Competition Binding Assay)

Objective: To identify potential interactions with a broad panel of protein kinases.

Principle: This assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified.

Methodology:

  • A kinase-tagged phage, the test compound, and an immobilized ligand specific for the kinase are combined in the wells of a microtiter plate.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The wells are washed to remove unbound components.

  • The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger inhibition of the kinase-ligand interaction.

Tier 1: Cytochrome P450 Inhibition Assay

Objective: To assess the inhibitory potential of the test compound against major human CYP isoforms.

Methodology:

  • Human liver microsomes are incubated with a specific CYP isoform substrate and the test compound at various concentrations.

  • The reaction is initiated by the addition of NADPH.

  • After a defined incubation period, the reaction is terminated.

  • The formation of the metabolite of the specific substrate is quantified using LC-MS/MS.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is calculated.

Tier 2: Receptor-Ligand Binding Assay (ELISA-based)

Objective: To validate and quantify the binding affinity of the test compound to a specific receptor identified in Tier 1 screening.

Methodology:

  • Recombinant receptor protein is coated onto the wells of a 96-well plate.

  • The plate is washed, and non-specific binding sites are blocked.

  • The test compound, serially diluted, is added to the wells along with a fixed concentration of a labeled (e.g., biotinylated) known ligand for the receptor.

  • The plate is incubated to allow for competitive binding.

  • After washing, the amount of labeled ligand bound to the receptor is detected using a streptavidin-HRP conjugate followed by a colorimetric substrate.

  • The IC50 value is determined from the resulting dose-response curve.

G cluster_0 Assay Setup cluster_1 Binding Competition cluster_2 Detection Receptor Immobilized Receptor Binding Competitive Binding in well Receptor->Binding Labeled_Ligand Labeled Known Ligand Labeled_Ligand->Binding Test_Compound Test Compound (Varying Concentrations) Test_Compound->Binding Wash Wash Binding->Wash Detection_Reagent Detection Reagent Wash->Detection_Reagent Signal Signal Measurement Detection_Reagent->Signal

Figure 2: Workflow for a competitive receptor-ligand binding assay.

Conclusion

While the precise biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone remains to be elucidated, its chemical structure suggests a potential for cross-reactivity with several important protein families, including kinases and CYP enzymes. The proposed tiered experimental approach provides a systematic and resource-efficient strategy to thoroughly characterize its selectivity profile. The data generated from these studies will be crucial for the continued development of this compound as a potential therapeutic agent and for understanding its safety profile. It is imperative that these predictive analyses are followed by rigorous experimental validation.

Independent Verification and Comparative Analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is not available in the public domain as of the date of this publication. This guide provides a comparative analysis based on structurally similar compounds, specifically other substituted dihydroxy-methoxyphenyl ketones and chalcones, to infer potential activities and guide future research.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a phenolic ketone. While this specific compound is not well-documented, the broader class of dihydroxy-methoxyphenyl derivatives has garnered significant interest in the scientific community for its diverse biological activities. Structurally related compounds have demonstrated potential as anti-inflammatory, antioxidant, and anti-cancer agents. This guide aims to provide an independent verification framework and a comparative analysis of the potential activities of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone based on available data for its structural analogs.

Comparative Analysis of Biological Activity

Based on the analysis of structurally related dihydroxy-methoxyphenyl ketones and chalcones, the primary anticipated biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is anti-inflammatory. The following table summarizes the reported activities of analogous compounds.

Table 1: Comparison of Anti-inflammatory Activity of Structurally Related Compounds

CompoundAssayTarget/Mechanism of ActionReported Efficacy (IC₅₀ or equivalent)
2',6'-Dihydroxy-4'-methoxyacetophenoneAntifungal activity against Botrytis cinereaInhibition of spore germinationED₅₀: 45 µM
2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone (Compound D-58)UVB-induced skin inflammation in miceInhibition of Prostaglandin E₂ (PGE₂) releaseEffective inhibition of edema
(2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-oneCarrageenan-induced paw edema in ratsInhibition of lysosomal and proteolytic enzymes, membrane stabilization73.52% reduction in paw edema
Dihydroxy flavone derivativesCarrageenan-induced paw edema in ratsInhibition of COX-1 and COX-2, reduction of TNF-α and IL-1βDose-dependent inhibition

Inferred Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] It is hypothesized that 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, like its structural analogs, may exert anti-inflammatory effects by modulating this pathway.

Natural compounds can interfere with NF-κB signaling at various points, such as inhibiting the degradation of IκBα (the inhibitory protein of NF-κB) or preventing the nuclear translocation of the active NF-κB subunits.[4]

Below is a diagram illustrating the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory activity of the compound .

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB phosphorylates IkB NF-kB NF-kB IkB-NF-kB->NF-kB IkB degradation Nucleus Nucleus NF-kB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Canonical NF-kB Signaling Pathway

Experimental Protocols for Verification

To independently verify the anti-inflammatory activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, the following experimental workflow is recommended.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Cytokine Production (LPS-stimulated macrophages) In vivo Models In vivo Models Cell-based Assays->In vivo Models Carrageenan-induced Paw Edema Data Analysis Data Analysis In vivo Models->Data Analysis Efficacy & Toxicity Assessment

Workflow for Anti-inflammatory Activity Verification
In Vitro Anti-inflammatory Assays

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

    • Objective: To determine the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.

    • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The compound is incubated with purified COX-1 and COX-2 enzymes, and the production of prostaglandin is measured.

  • 5-Lipoxygenase (5-LOX) Inhibition Assay:

    • Objective: To assess the inhibitory effect of the compound on 5-LOX, an enzyme involved in the synthesis of leukotrienes.

    • Methodology: A spectrophotometric assay measuring the formation of leukotriene B4 from arachidonic acid in the presence of the test compound and 5-LOX enzyme.

Cell-based Assays
  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

    • Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

    • Methodology: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound. The levels of TNF-α, IL-6, and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and Griess reagent, respectively.

In Vivo Models
  • Carrageenan-induced Paw Edema in Rodents:

    • Objective: To assess the acute anti-inflammatory activity of the compound in a live animal model.

    • Methodology: The test compound is administered orally or intraperitoneally to rats or mice. After a set time, carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation. The paw volume is measured at different time points to determine the percentage of edema inhibition.

Conclusion

While direct experimental evidence for the biological activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is currently lacking, a comparative analysis of structurally similar compounds strongly suggests potential anti-inflammatory properties. The proposed mechanism of action involves the modulation of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the independent verification of these potential activities. Further research is warranted to synthesize and evaluate this compound to confirm its therapeutic potential.

References

A Comparative Review of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3) in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as Differentiation-Inducing Factor-3 (DIF-3), a naturally occurring chlorinated alkylphenone with demonstrated anti-tumor properties. This document outlines its mechanism of action, compares its efficacy with related compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (this compound) is a small molecule originally isolated from the cellular slime mold Dictyostelium discoideum.[1][2] It belongs to a family of compounds known as differentiation-inducing factors (DIFs), which play a role in the developmental processes of this organism.[2] Subsequent research has revealed that this compound and its analogues possess potent anti-proliferative and anti-tumor activities in various mammalian cancer cell lines, making them promising candidates for further investigation in oncology.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanisms of action identified in the literature include:

  • Inhibition of the mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell metabolism and growth. In cancer cells, this pathway is often hyperactivated. Studies have shown that this compound can inhibit the mTOR signaling cascade, leading to a downstream reduction in protein synthesis and cell proliferation.

  • Suppression of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress this pathway, which contributes to its anti-proliferative effects.

  • Induction of Mitochondrial Fission and Caspase-Independent Cell Death: this compound can induce morphological changes in mitochondria, leading to their fragmentation (fission). This process is linked to the initiation of a form of programmed cell death that does not rely on the typical caspase cascade.

  • Inhibition of PAK1 Kinase Activity: p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a significant role in cell proliferation and motility. A derivative of this compound, known as this compound(+1), has been shown to directly inhibit PAK1 kinase activity, leading to reduced cyclin D1 promoter activity and inhibition of breast cancer cell proliferation.[3]

Comparative Performance

The anti-proliferative activity of this compound has been compared to its structural analogues, primarily DIF-1 (1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone) and Bu-DIF-3 (1-(3-chloro-2,6-dihydroxy-4-butoxyphenyl)hexan-1-one). The general consensus from in vitro studies is that Bu-DIF-3 exhibits the highest anti-proliferative potency, followed by this compound, and then DIF-1.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogues in various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compound K562 (Chronic Myeloid Leukemia)Colony Formation12.5
This compound MDA-MB-231 (Breast Cancer)Proliferation> 20[4]
This compound(+1) MDA-MB-231 (Breast Cancer)Proliferation10.3[4]
Bu-DIF-3 MDA-MB-231 (Breast Cancer)Proliferation4.9[4]
DIF-1 MDA-MB-231 (Breast Cancer)Proliferation> 20[4]
Br-DIF-1 MDA-MB-231 (Breast Cancer)Proliferation> 20[4]
DIF-1(+2) MDA-MB-231 (Breast Cancer)Proliferation> 20[4]
This compound LM8 (Murine Osteosarcoma)Proliferation18.2[4]
This compound(+1) LM8 (Murine Osteosarcoma)Proliferation9.8[4]
Bu-DIF-3 LM8 (Murine Osteosarcoma)Proliferation3.1[4]
DIF-1 LM8 (Murine Osteosarcoma)Proliferation> 20[4]
Br-DIF-1 LM8 (Murine Osteosarcoma)Proliferation> 20[4]
DIF-1(+2) LM8 (Murine Osteosarcoma)Proliferation> 20[4]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (this compound).

Synthesis of this compound

The synthesis of this compound and its analogues can be achieved through a simple two-step procedure.[5] The general approach involves the Friedel-Crafts acylation of a substituted phenol with a corresponding acyl chloride.

Materials:

  • 3-Chloro-2,6-dihydroxy-4-methoxyacetophenone (or a similar precursor)

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acylation: To a stirred solution of 3-Chloro-2,6-dihydroxy-4-methoxyacetophenone in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl3 portion-wise at 0°C.

  • Allow the mixture to stir for 15-20 minutes, then add hexanoyl chloride dropwise at 0°C.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding crushed ice, followed by the addition of 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Anti-Proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cancer cell line of interest (e.g., K562, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of mTOR Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.[7][8][9][10]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

DIF3_Signaling_Pathway DIF3 1-(3-Chloro-2,6-dihydroxy- 4-methoxyphenyl)-1-hexanone (this compound) mTOR mTOR Pathway DIF3->mTOR Inhibits Wnt Wnt/β-catenin Pathway DIF3->Wnt Suppresses PAK1 PAK1 Kinase DIF3->PAK1 Inhibits (this compound derivatives) Apoptosis Cell Death (Caspase-Independent) DIF3->Apoptosis Induces Proliferation Cell Proliferation mTOR->Proliferation Promotes Wnt->Proliferation Promotes PAK1->Proliferation Promotes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis Synthesis of this compound (Two-step procedure) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture MTT_Assay Anti-proliferative Assay (MTT Assay) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) Cell_Culture->Mechanism_Studies IC50 IC50 Determination MTT_Assay->IC50 Data_Analysis Data Analysis and Statistical Evaluation IC50->Data_Analysis Mechanism_Studies->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

References

Lack of Publicly Available Research Data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone Precludes Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available research on the compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone has revealed a significant scarcity of scientific literature. This absence of published experimental data, including quantitative performance metrics and detailed experimental protocols, makes it impossible to conduct the requested meta-analysis and create a comparative guide.

A thorough review of scientific databases and online resources yielded no specific studies detailing the biological activity, signaling pathways, or therapeutic potential of this particular molecule. Consequently, the core requirements for this topic, which include data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.

For a meta-analysis to be performed, a substantial body of existing research from multiple independent studies is necessary to allow for statistical comparison and synthesis. In the case of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, the foundational data required for such an analysis is not available in the public domain.

Therefore, a comparison with alternative compounds and the generation of supporting diagrams and data tables cannot be provided. Researchers, scientists, and drug development professionals interested in this compound may need to conduct initial exploratory research to generate the primary data required for any future comparative analysis.

Comparative Analysis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of experiments involving 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its potent analogs. This guide provides a comparative analysis of their anti-cancer activities, detailed experimental protocols, and insights into their mechanisms of action.

While direct experimental data on the biological activities of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is limited in publicly available literature, extensive research on its close analog, 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as Differentiation-Inducing Factor 1 (DIF-1), and other related compounds has revealed significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide focuses on the experimental reproducibility of these findings, offering a comparative look at the available data and detailed methodologies to assist in the design and execution of further studies.

Comparative Efficacy: Cytotoxicity in Cancer Cell Lines

The anti-cancer potential of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its analogs is primarily assessed through their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these evaluations. The following table summarizes the reported IC50 values for DIF-1 and a related compound in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
DIF-1HeLaCervical Cancer53.74 ± 2.95[1]
DIF-1DU-145Prostate Cancer75.07 ± 5.48[1]
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanoneHT-29Human Colon AdenocarcinomaNot specified

Note: Data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is not currently available in the cited literature.

Selectivity Profile: Cancer vs. Non-Cancerous Cells

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. While comprehensive data on the selectivity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is not available, studies on its analogs provide some insights. For instance, some novel 1,1-diaryl vinyl-sulfone analogues of combretastatin CA-4 were screened against a normal cell line, HEK-293, alongside various cancer cell lines[2]. Further investigation into the effects of the target compound and its close analogs on a panel of non-cancerous cell lines is crucial to determine their therapeutic window. One study showed that certain compounds were less active towards the normal intestinal epithelial cell line HCEC, suggesting potential tumor-selective effects[3].

Experimental Protocols

To ensure the reproducibility of experiments, detailed protocols are essential. The following sections outline the methodologies for the synthesis of chlorinated alkylphenones and key cell-based assays used to evaluate their anti-cancer activity.

Synthesis of Chlorinated Alkylphenones

The synthesis of chlorinated phenols, the precursors to the target compounds, can be achieved through various methods. A common approach involves the regioselective chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts[4][5][6][7].

General Procedure for para-Selective Chlorination of Phenols:

  • Combine the phenol substrate with a catalytic amount of a sulfur-containing catalyst (e.g., a poly(alkylene sulfide)) and a Lewis acid activator (e.g., aluminum chloride or ferric chloride).

  • Slowly add sulfuryl chloride to the reaction mixture.

  • The reaction is typically carried out under solvent-free conditions unless the starting phenol is a solid at room temperature.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC or GC).

  • Upon completion, the product can be isolated and purified using standard methods such as column chromatography.

Note: The specific catalyst and reaction conditions may need to be optimized for different phenol substrates to achieve high regioselectivity and yield.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of DIF-1 and its analogs are attributed to their ability to modulate several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

One of the proposed mechanisms involves the inhibition of mitochondrial malate dehydrogenase, an enzyme involved in cellular metabolism. Additionally, these compounds have been shown to affect intracellular signaling cascades, including those involved in cell proliferation and apoptosis.

Below are diagrams illustrating the general cell signaling process and a simplified representation of a potential apoptosis induction pathway that may be influenced by these compounds.

General Cell Signaling Ligand Ligand (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Binding Transduction Signal Transduction (Kinase Cascade) Receptor->Transduction Activation Response Cellular Response (e.g., Proliferation) Transduction->Response Signal Amplification

Caption: A simplified diagram of a typical cell signaling pathway.

Apoptosis Induction Pathway Compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone or Analog Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of Cell Death

Caption: A potential pathway for apoptosis induction by the compounds.

Further research is warranted to fully elucidate the precise molecular targets and signaling pathways modulated by 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its analogs in different cancer contexts. This will be instrumental in optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

Safety Operating Guide

Safe Disposal Protocol for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a halogenated phenolic compound, is critical to ensure laboratory safety and environmental protection. This substance should be treated as hazardous chemical waste due to its chlorine and phenol components. Adherence to institutional and local regulations for hazardous waste management is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is essential. Due to its halogenated nature, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone waste must be collected separately from non-halogenated organic solvents.[1] Commingling of halogenated and non-halogenated waste streams can lead to increased disposal costs and complex disposal procedures.[1]

Key Disposal Data Summary

Waste CategoryHalogenated Organic Waste
Container Type Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene).
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone."
Storage Location In a designated Satellite Accumulation Area (SAA) within the laboratory, stored in secondary containment.[1]
PPE Requirement Chemical-resistant gloves, safety goggles/face shield, lab coat.

Step-by-Step Disposal Procedure

  • Preparation: Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste." Ensure the container is clean, dry, and in good condition.

  • Waste Transfer: Carefully transfer the waste 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone into the designated container. If the compound is in a solid form, it may be dissolved in a minimal amount of a suitable flammable solvent (e.g., ethanol or a waste solvent stream that is also halogenated) before transfer.[2]

  • Container Sealing: Securely cap the waste container immediately after transferring the waste to prevent the release of vapors. Do not overfill the container; allow for at least 10% headspace for expansion.

  • Labeling: Affix a completed hazardous waste tag to the container.[1] The tag must include the generator's contact information, the start date of accumulation, and the full chemical name and approximate quantity of the contents.

  • Storage: Store the sealed and labeled container in a designated and properly segregated Satellite Accumulation Area (SAA) within the laboratory.[1] The SAA should be away from heat sources and incompatible chemicals.

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[3][4]

  • Collection: Carefully collect the absorbent material and contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate institutional authority, such as the EHS office.

Disposal Workflow Diagram

A START: Identify Waste 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Labeled 'Halogenated Waste' Container C->D F Is the waste solid? D->F E Transfer Waste to Container H Securely Cap and Label Container E->H F->E No G Dissolve in minimal suitable solvent F->G Yes G->E I Store in Satellite Accumulation Area (SAA) H->I J Request Disposal via EHS I->J K END J->K

Caption: Disposal workflow for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

References

Personal protective equipment for handling 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, which is a halogenated aromatic ketone, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are required for handling this compound.[1][3][4][5][6] For prolonged contact or immersion, heavier nitrile gloves are recommended.[1] Always consult the glove manufacturer's compatibility chart.[7]
Body Protection Laboratory CoatA flame-resistant lab coat or a lab coat made of non-synthetic materials (e.g., cotton) should be worn and fully buttoned.[2][4][5]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are mandatory to protect against spills.[2][4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5] If a fume hood is not feasible, a respirator may be required, which necessitates annual medical evaluations and fit testing.[2]
II. Operational Plan: Safe Handling and Storage

A. Engineering Controls:

  • Ventilation: Always work in a well-ventilated area, preferably within a properly functioning chemical fume hood.[4][5]

  • Safety Equipment: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[3]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.[2]

  • Transferring: When transferring the compound, do so carefully to avoid splashing. For volumes greater than 500 ml, the use of splash-proof chemical goggles is required.[1]

  • Heating: If heating is necessary, use a water bath or heating mantle instead of a Bunsen burner to avoid ignition of flammable vapors.[4][5]

  • Housekeeping: Keep the work area clean and organized. In case of a small spill, absorb the material with paper towels or spill pillows and place the contaminated materials in a sealed container for disposal.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

C. Storage:

  • Store the compound in a tightly closed, properly labeled container.[3][8][9][10]

  • Keep the container in a cool, dry, and well-ventilated area.[3][8][9][10][11]

  • Store away from incompatible materials such as strong oxidizing agents.[7][11]

III. Disposal Plan

As a halogenated organic compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone requires special disposal procedures.

  • Waste Collection: Collect all waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5] These containers are typically made of polyethylene.[7]

  • Prohibited Disposal: Do not dispose of this compound down the drain or by evaporation.[4][5][7]

  • Waste Management: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by authorized waste management personnel.[4][11]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling and disposal of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Workflow for Safe Handling and Disposal A 1. Preparation - Don PPE - Inspect Equipment B 2. Handling - Work in Fume Hood - Careful Transfer A->B Proceed C 3. Post-Handling - Clean Work Area - Wash Hands B->C Complete D 4. Waste Collection - Segregate Halogenated Waste C->D Generate Waste E 5. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area C->E Store Unused Compound F 6. Disposal - Authorized Personnel Pickup D->F Ready for Disposal

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.